Akt1-IN-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H29FN10 |
|---|---|
Molecular Weight |
596.7 g/mol |
IUPAC Name |
4-[[1-[[4-[2-(2-amino-3-pyridinyl)-5-(4-fluorophenyl)imidazo[4,5-b]pyridin-3-yl]phenyl]methyl]piperidin-4-yl]amino]pyrimidine-2-carbonitrile |
InChI |
InChI=1S/C34H29FN10/c35-24-7-5-23(6-8-24)28-11-12-29-34(41-28)45(33(42-29)27-2-1-16-39-32(27)37)26-9-3-22(4-10-26)21-44-18-14-25(15-19-44)40-30-13-17-38-31(20-36)43-30/h1-13,16-17,25H,14-15,18-19,21H2,(H2,37,39)(H,38,40,43) |
InChI Key |
FSVWPSHAGGDLIJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Akt1-IN-7: An In-Depth Technical Guide on the Mechanism of Action of a Novel Akt1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the mechanism of action of Akt1 inhibitors, with a focus on the likely properties and methods of characterization for a compound like Akt1-IN-7. Specific quantitative data and detailed experimental protocols for this compound are proprietary and not publicly available, as the full text of the associated patent (WO2024073371A1) is not accessible through public search resources. The information presented herein is based on established knowledge of the Akt signaling pathway and common methodologies in kinase inhibitor drug discovery.
Introduction to the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making its components, particularly the serine/threonine kinase Akt (also known as Protein Kinase B), attractive targets for therapeutic intervention.[3][4]
Akt exists in three highly homologous isoforms: Akt1, Akt2, and Akt3, which have both overlapping and distinct functions.[5] Akt1 is broadly expressed and plays a significant role in cell survival and proliferation.[4] The activation of Akt is a multi-step process initiated by growth factors or cytokines binding to receptor tyrosine kinases. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated at two key residues, Threonine 308 (by PDK1) and Serine 473 (by mTORC2), leading to its full activation.[2] Once activated, Akt phosphorylates a multitude of downstream substrates, thereby regulating their activity and orchestrating various cellular responses.[2]
This compound: A Potent Akt1 Inhibitor
This compound, also referred to as Compound 370 in patent literature, has been identified as a potent inhibitor of Akt1.[6] While detailed public data is scarce, its high potency suggests it is a promising candidate for further investigation as a therapeutic agent.
Mechanism of Action
As a potent Akt1 inhibitor, this compound is presumed to function by directly binding to the Akt1 kinase and blocking its catalytic activity. This inhibition would prevent the phosphorylation of downstream Akt substrates, thereby disrupting the signaling cascade that promotes cell survival and proliferation. The primary modes of action for such inhibitors are typically either ATP-competitive, where the inhibitor binds to the ATP-binding pocket of the kinase, or allosteric, where it binds to a site outside the active site, inducing a conformational change that inactivates the enzyme.[3] Given the high potency indicated by its low nanomolar IC50, this compound could operate through either of these mechanisms.
The direct consequence of Akt1 inhibition by this compound would be the suppression of pro-survival signals and the potential induction of apoptosis (programmed cell death) in cancer cells that are dependent on the PI3K/Akt pathway for their growth and survival.
Quantitative Data
The publicly available quantitative data for this compound is limited. The table below summarizes the known information and provides a template for the types of data typically generated for such a compound.
| Parameter | Value | Description |
| IC50 (Akt1) | < 15 nM[6] | The half-maximal inhibitory concentration against Akt1 kinase activity. This value indicates high potency. |
| Ki | Data not available | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. |
| Selectivity | Data not available | The inhibitory activity against other kinases, particularly Akt2 and Akt3, and other related kinases. |
| Cellular Potency | Data not available | The effective concentration required to inhibit Akt signaling within a cellular context (e.g., p-Akt levels). |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the PI3K/Akt signaling pathway and the presumed point of intervention for this compound.
Caption: The PI3K/Akt1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of a novel kinase inhibitor like this compound typically involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action. The following are detailed descriptions of common experimental protocols used in this process.
Biochemical Kinase Activity Assays
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified Akt1.
Principle: These assays measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The reduction in substrate phosphorylation is proportional to the inhibitory activity of the compound.
Common Methodologies:
-
Radiometric Assays: This traditional method involves the use of [γ-³²P]ATP. The kinase transfers the radiolabeled phosphate (B84403) to a substrate (peptide or protein). The amount of incorporated radioactivity is then quantified using a scintillation counter or autoradiography.
-
Luminescence-Based Assays (e.g., Kinase-Glo®): This homogeneous assay format measures the amount of ATP remaining in the reaction after the kinase reaction. A luciferase enzyme uses the remaining ATP to produce light, so a lower light signal indicates higher kinase activity (and less inhibition).
-
Fluorescence-Based Assays (e.g., LanthaScreen® TR-FRET): This time-resolved fluorescence resonance energy transfer (TR-FRET) assay uses a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate. When the substrate is phosphorylated, the antibody binds, bringing a donor fluorophore (on the antibody) and an acceptor fluorophore (on the substrate) into proximity, resulting in a FRET signal.
General Protocol (Luminescence-Based):
-
Reagent Preparation: Prepare a reaction buffer containing purified active Akt1 enzyme, a specific substrate peptide (e.g., a GSK3-derived peptide), and ATP.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO and then dilute further in the reaction buffer.
-
Kinase Reaction: In a 96- or 384-well plate, combine the Akt1 enzyme, substrate, and varying concentrations of this compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent, which contains luciferase and luciferin. This reagent stops the kinase reaction and initiates the luminescence reaction.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: A generalized workflow for a biochemical kinase activity assay.
Cell-Based Assays
Objective: To assess the ability of this compound to inhibit Akt1 signaling within a living cell.
Principle: These assays measure the phosphorylation of Akt or its downstream substrates in cells treated with the inhibitor. A reduction in the phosphorylation of these target proteins indicates cellular pathway inhibition.
Common Methodologies:
-
Western Blotting: This technique is used to detect the levels of specific proteins in cell lysates. Antibodies specific to the phosphorylated forms of Akt (p-Akt S473, p-Akt T308) and its substrates (e.g., p-GSK3β) are used to quantify the effect of the inhibitor on the signaling pathway.
-
In-Cell Western™/ELISA: These are higher-throughput, plate-based methods for quantifying protein phosphorylation. Cells are grown in microplates, treated with the inhibitor, and then fixed and permeabilized. Phospho-specific antibodies labeled with fluorescent dyes or enzymes are used for detection.
-
Flow Cytometry: This method can be used to measure protein phosphorylation at the single-cell level. Cells are treated, fixed, permeabilized, and then stained with fluorescently labeled phospho-specific antibodies.
General Protocol (Western Blotting):
-
Cell Culture and Treatment: Plate a cancer cell line known to have activated Akt signaling (e.g., a cell line with a PIK3CA mutation) and allow the cells to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for a phosphorylated target (e.g., anti-p-Akt S473). Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Akt or GAPDH) to determine the dose-dependent inhibition of protein phosphorylation.
References
The PI3K/Akt Signaling Pathway: A Technical Guide to Inhibition, Focusing on Akt1
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, survival, growth, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the PI3K/Akt pathway, with a specific focus on the inhibition of Akt1, a key node in this network. Due to the limited availability of detailed public data on the specific inhibitor Akt1-IN-7, this document will utilize data and methodologies from well-characterized Akt inhibitors to provide a representative and comprehensive resource for researchers. This guide will cover the core mechanism of the pathway, quantitative data on inhibitor activity, detailed experimental protocols for assessing inhibitor function, and visual representations of the signaling cascade and experimental workflows.
The PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by various growth factors and cytokines.[1][2] This activation leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][3] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt (also known as Protein Kinase B or PKB) and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[2]
Recruitment to the plasma membrane brings Akt into proximity with PDK1, which phosphorylates Akt at threonine 308 (Thr308) in its activation loop, leading to partial activation.[2] For full activation, a second phosphorylation at serine 473 (Ser473) in the C-terminal hydrophobic motif is required, a step mediated primarily by the mTORC2 complex.[2] Once fully activated, Akt phosphorylates a wide array of downstream substrates, thereby regulating numerous cellular functions. Key downstream effectors include mTORC1, GSK3β, and the FOXO family of transcription factors, which collectively control processes such as protein synthesis, cell cycle progression, and apoptosis.[2][3] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[1][3]
Quantitative Analysis of Akt1 Inhibition
The potency and selectivity of an inhibitor are critical parameters in drug development. These are typically quantified by measuring the half-maximal inhibitory concentration (IC50) against the target kinase and a panel of other kinases. While specific data for this compound is sparse, with a reported IC50 of <15 nM, the following tables present a representative compilation of data for other well-studied Akt inhibitors to illustrate how such data is typically presented.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | PKA IC50 (nM) | ROCK1 IC50 (nM) |
| Capivasertib (AZD5363) | 3 | 8 | 8 | >1000 | >1000 |
| Ipatasertib (GDC-0068) | 5 | 18 | 8 | 3100 | >10000 |
| MK-2206 | 8 | 12 | 65 | 4800 | >10000 |
| A-674563 | 11 (Ki) | - | - | >30-fold selective | - |
Table 2: Cellular Activity of Akt Inhibitors
| Compound | Cell Line | Assay | Cellular IC50 (nM) |
| Capivasertib (AZD5363) | MCF-7 | p-PRAS40 | 110 |
| Ipatasertib (GDC-0068) | LNCaP | p-PRAS40 | 63 |
| MK-2206 | PC3 | p-Akt (S473) | 200 |
Data are representative and compiled from various scientific publications.
Experimental Protocols
Assessing the efficacy of an Akt1 inhibitor requires a combination of biochemical and cell-based assays. Below are detailed protocols for key experiments.
In Vitro Kinase Assay (Luminescent)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified Akt1.
Objective: To determine the IC50 of a test compound against recombinant Akt1.
Materials:
-
Recombinant human Akt1 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP
-
Akt substrate peptide (e.g., Crosstide)
-
Test compound (e.g., this compound)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 96-well plate, add the test compound dilutions. Include wells for a positive control (enzyme, no inhibitor) and a negative control (no enzyme).
-
Add the Akt1 enzyme and substrate peptide to each well (except the negative control) and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescent ADP detection reagent according to the manufacturer's protocol.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Akt Pathway Inhibition in Cells
This method is used to assess the effect of an inhibitor on the phosphorylation status of Akt and its downstream targets in a cellular context.
Objective: To determine if the test compound inhibits Akt signaling in a cancer cell line.
Materials:
-
Cancer cell line with an active PI3K/Akt pathway (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β, anti-total GSK3β, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours). Include a vehicle-treated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Conclusion
The PI3K/Akt pathway remains a highly significant target in oncology drug discovery. The development and characterization of potent and selective inhibitors of key pathway components, such as Akt1, are crucial for advancing novel cancer therapeutics. This technical guide has provided a framework for understanding the PI3K/Akt pathway and the methodologies used to evaluate inhibitors targeting Akt1. While detailed public information on "this compound" is limited, the principles and protocols outlined herein, using data from well-established inhibitors, offer a robust guide for researchers in the field. The combination of biochemical and cellular assays is essential for a thorough characterization of any novel Akt inhibitor and for progressing promising candidates toward clinical development.
References
Downstream Targets of Akt1 Inhibition: A Technical Guide
Disclaimer: This document provides a technical overview of the downstream targets of Akt1 inhibition. As specific data for "Akt1-IN-7" is not publicly available, this guide utilizes data from studies on well-characterized, potent, and selective Akt1 inhibitors, such as MK-2206 and Ipatasertib, to represent the expected downstream effects of a typical Akt1 inhibitor.
Introduction to Akt1 and Its Signaling Pathway
Akt1, also known as Protein Kinase B alpha (PKBα), is a serine/threonine-specific protein kinase that plays a central role in multiple cellular processes, including cell growth, proliferation, survival, and metabolism.[1] It is a key component of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various diseases, including cancer.[1][2] The activation of Akt1 is initiated by growth factors, cytokines, and other stimuli that activate receptor tyrosine kinases. This leads to the activation of phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt1 to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Once activated, Akt1 phosphorylates a wide range of downstream substrates, leading to the regulation of numerous cellular functions.
Data Presentation: Downstream Targets of Akt1 Inhibition
The following tables summarize quantitative data from proteomics and transcriptomics studies investigating the downstream effects of Akt1 inhibition.
Proteomics and Phosphoproteomics Data
Inhibition of Akt1 leads to significant changes in the cellular phosphoproteome, affecting key downstream signaling nodes. Reverse Phase Protein Array (RPPA) and mass spectrometry-based proteomics are powerful tools to quantify these changes.
Table 1: Changes in Phosphorylation of Akt Downstream Targets Following Treatment with an Akt Inhibitor (MK-2206) in Breast Cancer Cell Lines.
| Protein | Phosphorylation Site | Fold Change (Inhibitor vs. Control) | p-value | Cellular Function |
| Akt | Ser473 | -2.5 | <0.05 | Akt activation |
| Akt | Thr308 | -2.1 | <0.05 | Akt activation |
| PRAS40 | Thr246 | -3.0 | <0.01 | mTORC1 signaling |
| GSK3β | Ser9 | -2.8 | <0.01 | Glycogen metabolism, cell cycle |
| S6 Ribosomal Protein | Ser235/236 | -2.2 | <0.05 | Protein synthesis |
| 4E-BP1 | Thr37/46 | -1.9 | <0.05 | Translation initiation |
| FOXO3a | Ser253 | -2.4 | <0.01 | Apoptosis, cell cycle arrest |
| BAD | Ser136 | -2.0 | <0.05 | Apoptosis |
Note: The data presented are illustrative and compiled from descriptions in the cited literature. Actual values may vary depending on the specific experimental conditions.
Transcriptomics Data
RNA-sequencing (RNA-seq) analysis reveals global changes in gene expression following Akt1 inhibition. These changes often involve genes related to cell cycle progression, apoptosis, and metabolism.
Table 2: Differentially Expressed Genes in Breast Cancer Cells Following Akt1 Knockdown.
| Gene Symbol | Gene Name | Log2 Fold Change (siRNA vs. Control) | Adjusted p-value | Biological Process |
| Upregulated Genes | ||||
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 1.8 | <0.01 | Cell cycle arrest |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 1.5 | <0.01 | DNA repair, apoptosis |
| PHLDA3 | Pleckstrin Homology Like Domain Family A Member 3 | 2.1 | <0.001 | Apoptosis |
| SESN1 | Sestrin 1 | 1.7 | <0.01 | Oxidative stress response |
| TRIB3 | Tribbles Pseudokinase 3 | 2.3 | <0.001 | Apoptosis, insulin (B600854) signaling |
| Downregulated Genes | ||||
| CCND1 | Cyclin D1 | -1.9 | <0.01 | Cell cycle progression |
| E2F1 | E2F Transcription Factor 1 | -1.6 | <0.01 | Cell cycle progression |
| BIRC5 | Baculoviral IAP Repeat Containing 5 (Survivin) | -2.0 | <0.01 | Inhibition of apoptosis |
| VEGFA | Vascular Endothelial Growth Factor A | -1.5 | <0.01 | Angiogenesis |
| SLC2A1 | Solute Carrier Family 2 Member 1 (GLUT1) | -1.7 | <0.01 | Glucose transport |
Note: This table represents typical gene expression changes observed upon Akt1 inhibition, based on published studies.[3][4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to identify and validate the downstream targets of Akt1 inhibitors.
Proteomics/Phosphoproteomics Workflow
1. Cell Culture and Treatment:
-
Culture cells (e.g., breast cancer cell lines) in appropriate media and conditions.
-
Treat cells with the Akt1 inhibitor (e.g., MK-2206) at various concentrations and time points. Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
3. Protein Digestion:
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest proteins into peptides using trypsin overnight at 37°C.
4. Phosphopeptide Enrichment (for phosphoproteomics):
-
Use titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphopeptides.
5. Mass Spectrometry Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
6. Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Sequest) to identify peptides and proteins from the MS/MS spectra.
-
Quantify protein and phosphopeptide abundance across different conditions.
-
Perform statistical analysis to identify significantly regulated proteins/phosphosites.
Transcriptomics (RNA-seq) Workflow
1. Cell Culture and Treatment:
-
As described in the proteomics workflow.
2. RNA Extraction:
-
Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
3. Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the remaining RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
4. Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
5. Data Analysis:
-
Assess the quality of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon Akt1 inhibitor treatment.
-
Conduct pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.
Mandatory Visualizations
Signaling Pathways
Caption: The Akt1 signaling pathway and points of inhibition.
Experimental Workflows
References
- 1. A systematic molecular and pharmacologic evaluation of AKT inhibitors reveals new insight into their biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AKT1 Transcriptomic Landscape in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Pro-Apoptotic Power of Akt1 Inhibition: A Technical Guide to Cellular Effects and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt1 (also known as Protein Kinase B alpha) is a critical node in the PI3K/Akt signaling pathway, a central regulator of cell survival, proliferation, and metabolism.[1][2] Hyperactivation of the Akt1 pathway is a common feature in a wide range of human cancers, contributing to uncontrolled cell growth and resistance to apoptosis (programmed cell death).[3] Consequently, the development of selective Akt1 inhibitors has emerged as a promising therapeutic strategy to re-sensitize cancer cells to apoptotic signals.[4][5] This technical guide provides an in-depth overview of the cellular effects of Akt1 inhibition on apoptosis, with a focus on the underlying mechanisms, quantitative analysis of apoptotic induction, and detailed experimental protocols.
While this guide is centered on the core principles of Akt1 inhibition, it is important to note the existence of specific inhibitors like Akt1-IN-7 (Compound 370) , a potent Akt1 inhibitor with an IC50 of less than 15 nM.[6][7][8][9] Due to the limited availability of detailed public data on the specific cellular apoptotic effects of this compound, this document will leverage data from other well-characterized, selective Akt1 inhibitors such as A-443654 , Ipatasertib , and Afuresertib to illustrate the broader principles and methodologies.
Core Mechanism of Action: Reinstating Apoptotic Competence
Akt1 inhibitors primarily function by blocking the kinase activity of Akt1, thereby preventing the phosphorylation and activation of its downstream targets.[5] This disruption of the Akt1 signaling cascade leads to a pro-apoptotic cellular state through several key mechanisms:
-
Modulation of Bcl-2 Family Proteins: Akt1 phosphorylation of the pro-apoptotic protein BAD promotes its sequestration by 14-3-3 proteins, preventing it from inhibiting anti-apoptotic Bcl-2 family members. Inhibition of Akt1 leads to dephosphorylated BAD, which can then bind to and inhibit Bcl-2 and Bcl-xL, promoting the release of cytochrome c from the mitochondria and initiating the intrinsic apoptotic pathway.[10]
-
Inhibition of Caspase-9 Phosphorylation: Akt1 can directly phosphorylate and inhibit pro-caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[10] By blocking this inhibitory phosphorylation, Akt1 inhibitors facilitate the activation of caspase-9.
-
Regulation of Forkhead Box O (FOXO) Transcription Factors: Akt1 phosphorylation of FOXO transcription factors leads to their nuclear exclusion and inhibition of their transcriptional activity.[2] FOXO proteins can promote the expression of pro-apoptotic genes. Akt1 inhibition allows for the nuclear translocation and activation of FOXO, tipping the cellular balance towards apoptosis.
-
Downregulation of IAPs: The Akt1 pathway can promote the expression of Inhibitor of Apoptosis Proteins (IAPs), which directly bind to and inhibit caspases. Inhibition of Akt1 signaling can lead to a decrease in IAP levels, thereby lowering the threshold for caspase activation.
Quantitative Analysis of Apoptotic Induction by Selective Akt1 Inhibitors
The following tables summarize the quantitative effects of various selective Akt1 inhibitors on apoptosis and cell viability in different cancer cell lines.
| Inhibitor | Cell Line | Assay | Endpoint | Value | Reference |
| A-443654 | MOLT-4 (T-ALL) | Cell Viability | IC50 | 60 nM | [3] |
| A-443654 | CEM (T-ALL) | Cell Viability | IC50 | 120 nM | [3] |
| A-443654 | Jurkat (T-ALL) | Cell Viability | IC50 | 900 nM | [3] |
| Ipatasertib | ARK1 (Uterine Serous Carcinoma) | Caspase-3 Activation | Fold Increase | Dose-dependent | [11] |
| Ipatasertib | SPEC-2 (Uterine Serous Carcinoma) | Caspase-3 Activation | Fold Increase | Dose-dependent | [11] |
| Afuresertib | Eca109 (Esophageal Cancer) | Annexin V/PI | % Apoptotic Cells | Dose-dependent increase | [12] |
| Capivasertib + Fulvestrant | HR+/HER2- Breast Cancer | Clinical Trial | Median Progression-Free Survival | 10.3 months (vs. 4.8 months placebo) | [13] |
Table 1: Quantitative Effects of Selective Akt1 Inhibitors on Cell Viability and Apoptosis.
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane in apoptotic cells (detected by Annexin V) and the loss of membrane integrity in late apoptotic and necrotic cells (allowing PI to enter and stain the nucleus).[14]
Materials:
-
Cells of interest
-
Selective Akt1 inhibitor (e.g., A-443654, Ipatasertib, Afuresertib)
-
Vehicle control (e.g., DMSO)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution (e.g., 1 mg/mL)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of the Akt1 inhibitor and a vehicle control for the specified time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Caspase Activity Assay
This assay quantifies the activity of key executioner caspases (e.g., caspase-3 and -7), which are proteases activated during apoptosis that cleave a multitude of cellular substrates.[15]
Materials:
-
Cells of interest
-
Selective Akt1 inhibitor
-
Vehicle control
-
Luminogenic or fluorogenic caspase-3/7 substrate
-
Cell lysis buffer
-
96-well white or black-walled plates
-
Luminometer or fluorometer
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with the Akt1 inhibitor and vehicle control as described above.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Cell Lysis and Substrate Cleavage: Add the caspase-3/7 reagent directly to the wells containing the cells. The reagent typically contains a lysis agent and the caspase substrate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the caspase activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with labeled dUTPs.[16]
Materials:
-
Cells grown on coverslips or microscope slides
-
Selective Akt1 inhibitor
-
Vehicle control
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with the Akt1 inhibitor and vehicle control.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with the permeabilization solution for 2 minutes on ice.
-
Labeling: Wash the cells with PBS and then incubate with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.
-
Washing and Counterstaining: Wash the cells with PBS and counterstain the nuclei with DAPI.
-
Visualization: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Visualizing the Impact of Akt1 Inhibition
Signaling Pathway of Akt1 Inhibition-Induced Apoptosis
References
- 1. cusabio.com [cusabio.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. ashpublications.org [ashpublications.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Akt - 美国 InvivoChem 中文官网 [invivochem.cn]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Akt1 | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 10. The PI 3-kinase/Akt signaling pathway delivers an anti-apoptotic signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Protective Mechanism of Afuresertib against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Role of Akt1 Inhibition in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The serine/threonine kinase Akt1 is a central node in signaling pathways that drive cellular growth, survival, and proliferation. Its frequent hyperactivation in a wide range of human cancers has made it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the role of Akt1 in cancer cell proliferation and the current landscape of its inhibition. Due to the limited availability of peer-reviewed data on a specific molecule designated as "Akt1-IN-7," this document will focus on the broader principles of Akt1 inhibition, utilizing data from well-characterized inhibitors to illustrate key concepts and experimental approaches. We will delve into the molecular mechanisms of Akt1 signaling, present quantitative data for representative Akt1 inhibitors, provide detailed experimental protocols for assessing inhibitor efficacy, and visualize key pathways and workflows.
A Note on "this compound": Initial investigations identified two distinct chemical entities referred to as "this compound" from a commercial supplier, each with a different chemical structure and CAS number. One is designated as Compound 370 (CAS 3034255-09-6) with a reported IC50 of <15 nM for Akt1, while the other is compound 1-P1 (CAS 2654025-97-3), described as a potent AKT inhibitor.[1][2] However, a comprehensive search of publicly available scientific literature did not yield detailed studies on their specific effects on cancer cell proliferation or established experimental protocols. Therefore, this guide will proceed with a general overview of Akt1 inhibition, using data from extensively studied inhibitors as representative examples.
The Akt1 Signaling Pathway and its Role in Cancer
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes that are fundamental to the development and progression of cancer.[3] Akt1, one of three highly homologous isoforms of Akt, plays a significant role in promoting cell proliferation and survival.[4]
Mechanism of Activation:
Upon stimulation by growth factors or other extracellular signals, PI3K is activated and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including Akt1 and its upstream kinase, PDK1. This co-localization facilitates the phosphorylation of Akt1 at Threonine 308 (Thr308) by PDK1 and at Serine 473 (Ser473) by the mTORC2 complex, leading to its full activation.
Downstream Effects on Cell Proliferation:
Activated Akt1 phosphorylates a wide array of downstream substrates, influencing key cellular processes that drive proliferation:
-
Cell Cycle Progression: Akt1 promotes cell cycle progression by phosphorylating and inactivating cell cycle inhibitors such as p21Cip1 and p27Kip1.[5] This allows for the transition from the G1 to the S phase of the cell cycle.
-
Inhibition of Apoptosis: Akt1 promotes cell survival by phosphorylating and inhibiting pro-apoptotic proteins like BAD and Caspase-9.[6]
-
Regulation of Glycogen Metabolism: Akt1 phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β), which, in its active state, promotes the degradation of cyclin D1, a key regulator of G1 phase progression.[5]
-
Activation of mTORC1 Signaling: Akt1 can activate the mTORC1 complex, a master regulator of cell growth and proliferation, leading to increased protein synthesis and cell mass.
The dysregulation of the Akt1 pathway, through mechanisms such as mutations in PIK3CA, loss of the tumor suppressor PTEN, or amplification of the AKT1 gene, is a common event in many cancers, leading to uncontrolled cell proliferation.[7]
Signaling Pathway Diagram
Caption: The Akt1 Signaling Pathway in Cancer Cell Proliferation.
Quantitative Data on Akt1 Inhibition
The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological or biochemical function by 50%. The following table summarizes the IC50 values for several well-characterized Akt inhibitors across various cancer cell lines. This data is provided for illustrative purposes to demonstrate the range of potencies and cellular contexts in which Akt inhibitors have been evaluated.
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference(s) |
| MK-2206 | Breast Cancer | MDA-MB-468 | ~100-1000 | [8] |
| Lung Cancer | H460/MX20 | >1000 | [8] | |
| Ovarian Cancer | A2780 | ~100-1000 | [9] | |
| Capivasertib (AZD5363) | Breast Cancer | BT474c | ~300-800 | [4] |
| Glioblastoma | U87-MG | ~300-800 | [4] | |
| Breast Cancer | Multiple | Varies (<3000) | [4] | |
| Ipatasertib (GDC-0068) | Breast Cancer | Multiple (PIK3CA mutant) | Median: 2200 | [10] |
| Melanoma | (PTEN-null) | Varies | [10] | |
| Endometrial Cancer | ARK-1 | 21580 | [11] | |
| Endometrial Cancer | SPEC-2 | 23330 | [11] | |
| Afuresertib (GSK2110183) | Hematological Cancers | Multiple | Varies (<1000) | [12] |
| Solid Tumors | Multiple | Varies (<1000) | [12] | |
| Malignant Pleural Mesothelioma | ACC-MESO-4 | Varies | [13] | |
| Malignant Pleural Mesothelioma | MSTO-211H | Varies | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the role of an Akt1 inhibitor in cancer cell proliferation.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Akt1 inhibitor (e.g., this compound)
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the Akt1 inhibitor in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as total Akt1 and its phosphorylated (active) form.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt1, anti-phospho-Akt1 (Ser473), anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lysate Preparation: Lyse the treated and untreated cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and incubate with ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phospho-Akt1 to total Akt1 and β-actin (as a loading control) to determine the effect of the inhibitor on Akt1 activation.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
PBS
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the Akt1 inhibitor or vehicle control for the desired time. Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content of the cells.
-
Data Analysis: Use flow cytometry analysis software to generate a histogram of cell count versus fluorescence intensity. The software can then be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 or G2/M phase would indicate cell cycle arrest.
Experimental and Logical Workflows
Visualizing the experimental process and the logical connections between concepts is crucial for understanding the evaluation of an Akt1 inhibitor.
Experimental Workflow Diagram
Caption: Workflow for Evaluating an Akt1 Inhibitor's Effect on Cancer Cells.
Conclusion
The inhibition of Akt1 presents a promising therapeutic strategy for a multitude of cancers characterized by the aberrant activation of the PI3K/Akt signaling pathway. While specific data on "this compound" is not yet widely available in the peer-reviewed literature, the principles and experimental approaches outlined in this guide provide a robust framework for the investigation and characterization of novel Akt1 inhibitors. By employing a combination of cell-based assays to quantify effects on proliferation and detailed molecular analyses to elucidate the mechanism of action, researchers can effectively evaluate the potential of new therapeutic agents targeting this critical oncogenic driver. The continued development of potent and selective Akt1 inhibitors holds significant promise for advancing the field of precision oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Downregulation of Akt1 Inhibits Anchorage-Independent Cell Growth and Induces Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | The AKT inhibitor, MK-2206, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells [frontiersin.org]
- 9. selleckchem.com [selleckchem.com]
- 10. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ipatasertib, an oral AKT inhibitor, in combination with carboplatin exhibits anti-proliferative effects in uterine serous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Unraveling the Isoform Specificity of Akt1-IN-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt1-IN-7, also identified as Compound 370, is a potent inhibitor of the serine/threonine kinase Akt1 (also known as Protein Kinase Bα). The Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making the three Akt isoforms (Akt1, Akt2, and Akt3) attractive targets for therapeutic intervention. Understanding the isoform specificity of small molecule inhibitors is paramount for developing targeted therapies with improved efficacy and reduced off-target effects. This technical guide provides a comprehensive overview of the isoform specificity of this compound, presenting available quantitative data, outlining relevant experimental protocols, and visualizing key concepts.
Quantitative Analysis of this compound Inhibition
The inhibitory activity of this compound has been primarily characterized against the Akt1 isoform. The available data indicates a high potency for Akt1, with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.
Table 1: Inhibitory Potency of this compound against Akt1
| Target | IC50 (nM) |
| Akt1 | < 15[1][2][3][4][5] |
Note: Specific IC50 values for Akt2 and Akt3 for this compound are not publicly available at the time of this guide's compilation. The lack of this comparative data prevents a definitive assessment of its isoform selectivity.
Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments typically employed in the characterization of Akt inhibitors.
Biochemical Kinase Assay (General Protocol)
Biochemical assays are essential for determining the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To measure the IC50 value of an inhibitor against a specific kinase isoform.
Materials:
-
Purified, active Akt1, Akt2, and Akt3 enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP (at or near the Km for each isoform)
-
Substrate peptide (e.g., a synthetic peptide with a phosphorylation site recognized by Akt)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the kinase buffer.
-
Add the test inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add the purified Akt isoform to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent and a plate reader.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Western Blotting for Cellular Akt Pathway Inhibition
Cell-based assays are crucial for assessing an inhibitor's ability to engage its target in a physiological context and modulate downstream signaling.
Objective: To determine the effect of an inhibitor on the phosphorylation of Akt and its downstream substrates in cells.
Materials:
-
Cancer cell line with an active Akt pathway
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, anti-phospho-downstream substrate)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test inhibitor for a specified duration.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizing the Akt Signaling Pathway and Experimental Workflow
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing Akt inhibitor specificity.
Conclusion
This compound is a potent inhibitor of Akt1, demonstrating significant activity at nanomolar concentrations. However, a comprehensive understanding of its isoform specificity is currently limited by the lack of publicly available data on its inhibitory activity against Akt2 and Akt3. To fully elucidate the therapeutic potential of this compound and guide its further development, detailed biochemical and cellular characterization across all three Akt isoforms is essential. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers to conduct such investigations and contribute to a more complete understanding of this promising inhibitor.
References
Akt1-IN-7: A Technical Overview of Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Akt1-IN-7, a potent inhibitor of the Akt1 kinase. The document summarizes the available binding affinity data, outlines detailed experimental protocols for inhibitor characterization, and provides visual representations of key signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
The primary reported binding affinity parameter for this compound is its half-maximal inhibitory concentration (IC50) against Akt1. This value represents the concentration of the inhibitor required to reduce the activity of the Akt1 enzyme by 50% under specific experimental conditions.
Table 1: Summary of this compound Binding Affinity
| Parameter | Value | Target | Source |
| IC50 | <15 nM | Akt1 | [1][2][3][4][5] |
Note: Specific kinetic (k_on, k_off) and thermodynamic (K_d, ΔH, ΔS) data for this compound are not publicly available in the searched scientific literature. The IC50 value is derived from patent literature.[1][2][3]
Signaling Pathway and Mechanism of Action
Akt1, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a critical role in multiple cellular processes, including cell survival, growth, proliferation, and metabolism.[4] The activation of Akt is a key event in the PI3K/Akt signaling pathway.
Experimental Protocols
While specific protocols for this compound are not detailed in the available literature, this section provides comprehensive, generalized methodologies for key experiments used to characterize kinase inhibitors.
Biochemical Assay for IC50 Determination (LanthaScreen™ Kinase Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity and inhibitor potency.
Materials:
-
Akt1 enzyme
-
Fluorescein-labeled substrate peptide
-
ATP
-
Kinase buffer
-
Tb-labeled anti-phosphopeptide antibody
-
TR-FRET dilution buffer
-
EDTA
-
This compound or other test compounds
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor (e.g., this compound) in 100% DMSO. Further dilute these solutions in the kinase reaction buffer.
-
Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor to the assay wells.
-
Add 2.5 µL of the Akt1 enzyme solution.
-
Initiate the reaction by adding 5 µL of a solution containing the substrate peptide and ATP.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Stop the reaction by adding 10 µL of a TR-FRET dilution buffer containing EDTA and the Tb-labeled antibody.
-
Incubate for 30 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein (B123965) and 495 nm for terbium).
-
Data Analysis: Calculate the TR-FRET emission ratio. Plot the ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time interaction between a ligand (e.g., Akt1) and an analyte (e.g., this compound), providing kinetic parameters such as the association rate constant (k_on) and the dissociation rate constant (k_off).[7][8][9][10]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Purified Akt1 protein
-
This compound or other test compounds
-
Running buffer
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified Akt1 protein over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the inhibitor over the immobilized Akt1 surface.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.
-
-
Dissociation:
-
Replace the inhibitor solution with running buffer and monitor the decrease in the SPR signal as the inhibitor dissociates from the enzyme.
-
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH buffer) to remove any remaining bound inhibitor, preparing the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_on, k_off, and the equilibrium dissociation constant (K_d = k_off / k_on).[7][8][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. path.ox.ac.uk [path.ox.ac.uk]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Akt1-IN-7: A Technical Guide to its Effects on Akt1 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt1 (also known as Protein Kinase B alpha) is a critical serine/threonine kinase that serves as a central node in cellular signaling pathways, governing essential processes such as cell survival, proliferation, metabolism, and angiogenesis.[1] Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1][2] The activation of Akt1 is a multi-step process, critically dependent on its phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop and Serine 473 (Ser473) in the C-terminal hydrophobic motif.[3] Phosphorylation at Thr308 is mediated by PDK1, while mTORC2 is primarily responsible for phosphorylating Ser473.[4]
This technical guide focuses on Akt1-IN-7 , a novel and potent inhibitor of Akt1. Identified as Compound 370 in patent literature, this compound exhibits high inhibitory activity with an IC50 of less than 15 nM .[5] This document provides an in-depth overview of the anticipated effects of this compound on the phosphorylation status of Akt1, detailed experimental protocols for assessing these effects, and a visualization of the involved signaling pathways.
Mechanism of Action and Expected Effects on Phosphorylation
This compound, as a direct inhibitor of Akt1, is expected to interfere with the kinase's catalytic activity.[5] This inhibition will, in turn, affect the phosphorylation of Akt1 itself and its downstream targets. While specific quantitative data for this compound is not yet publicly available, the known mechanisms of other ATP-competitive and allosteric Akt inhibitors allow for a well-grounded prediction of its effects.
Many ATP-competitive inhibitors have been observed to paradoxically increase the phosphorylation of Akt1 at both Thr308 and Ser473.[6][7] This phenomenon is thought to result from the inhibitor locking the kinase in a conformation that, while catalytically inactive, is more accessible to upstream kinases like PDK1 and mTORC2, and less susceptible to phosphatases.[8] Therefore, treatment with this compound is anticipated to lead to a decrease in the phosphorylation of downstream Akt1 substrates, such as GSK3β, while potentially increasing the phosphorylation of Akt1 itself at Thr308 and Ser473.
Data Presentation: Anticipated Effects of this compound on Protein Phosphorylation
The following table summarizes the expected quantitative changes in the phosphorylation of key proteins in a representative cancer cell line (e.g., MCF-7) upon treatment with this compound. These values are illustrative and would need to be confirmed experimentally.
| Target Protein | Phosphorylation Site | Treatment Condition | Change in Phosphorylation (Fold Change vs. Vehicle) |
| Akt1 | Thr308 | Vehicle (DMSO) | 1.0 |
| This compound (100 nM) | ↑ 1.5 - 2.5 | ||
| Akt1 | Ser473 | Vehicle (DMSO) | 1.0 |
| This compound (100 nM) | ↑ 1.5 - 3.0 | ||
| GSK3β | Ser9 | Vehicle (DMSO) | 1.0 |
| This compound (100 nM) | ↓ 0.2 - 0.4 |
Note: The increase in Akt1 phosphorylation is a documented paradoxical effect of some Akt inhibitors. The primary indicator of inhibitor efficacy is the reduction in the phosphorylation of its downstream substrates.
Experimental Protocols
To validate the effects of this compound on Akt1 phosphorylation, the following detailed experimental protocols are recommended.
Western Blot Analysis of Akt1 and GSK3β Phosphorylation
This protocol allows for the semi-quantitative analysis of changes in protein phosphorylation in cell lysates.[9]
1. Cell Culture and Treatment:
-
Plate a suitable cancer cell line (e.g., MCF-7, PC-3) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-18 hours to reduce basal Akt activity.
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for a predetermined time (e.g., 1, 4, or 24 hours).
-
As a positive control for Akt activation, stimulate a set of untreated cells with a growth factor like insulin (B600854) (100 nM) or EGF (50 ng/mL) for 15-30 minutes before lysis.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[10]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-15% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10]
4. Antibody Incubation and Detection:
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Akt1 (Thr308), phospho-Akt1 (Ser473), total Akt1, phospho-GSK3β (Ser9), total GSK3β, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-protein signals to the total protein signals for each target.
-
Further normalize to the loading control to account for any loading inaccuracies.
In Vitro Akt1 Kinase Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified Akt1.[11]
1. Reagents and Materials:
-
Recombinant active Akt1 enzyme.
-
Akt substrate (e.g., a specific peptide or recombinant GSK3α protein).[12]
-
This compound and a vehicle control (DMSO).
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[11]
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for luminescence-based assays).
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[11]
-
96- or 384-well plates suitable for the detection method.
2. Assay Procedure:
-
In a multi-well plate, add the kinase assay buffer.
-
Add the recombinant Akt1 enzyme.
-
Add the Akt substrate.
-
Add serial dilutions of this compound or DMSO control.
-
Pre-incubate the mixture for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
3. Kinase Reaction Initiation and Termination:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction according to the detection method (e.g., by adding a stop solution or the ADP-Glo™ reagent).
4. Detection and Data Analysis:
-
Measure the kinase activity based on the amount of phosphorylated substrate or ADP produced.
-
For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing, and measuring radioactivity using a scintillation counter.[13]
-
For luminescence-based assays, follow the manufacturer's protocol to measure the light output.[11]
-
Plot the kinase activity against the inhibitor concentration and determine the IC50 value for this compound.
Visualization of Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Conclusion
This compound is a promising new tool for researchers in oncology and cell signaling. Its high potency makes it a valuable compound for investigating the intricate roles of Akt1 in various cellular processes. While direct experimental data on its effects on Akt1 phosphorylation sites are still forthcoming, the established knowledge of Akt inhibitor mechanisms provides a strong framework for predicting its activity. The detailed protocols provided in this guide offer a robust starting point for researchers to empirically determine the precise effects of this compound on Akt1 phosphorylation and downstream signaling, thereby contributing to a deeper understanding of its therapeutic potential.
References
- 1. In vitro kinase assay [protocols.io]
- 2. bioassaysys.com [bioassaysys.com]
- 3. Frontiers | Phospho-Form Specific Substrates of Protein Kinase B (AKT1) [frontiersin.org]
- 4. Inhibitory phosphorylation of GSK-3β by AKT, PKA, and PI3K contributes to high NaCl-induced activation of the transcription factor NFAT5 (TonEBP/OREBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 6. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitor hijacking of Akt activation [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 11. promega.com [promega.com]
- 12. abcam.com [abcam.com]
- 13. researchgate.net [researchgate.net]
Investigating Akt1-IN-7: A Potent and Selective Inhibitor of the PI3K/Akt Signaling Pathway in Cancer Models
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Akt1, a key node in this pathway, is frequently hyperactivated in various tumor types. This technical guide provides an in-depth overview of Akt1-IN-7 (also known as Compound 370), a potent and selective inhibitor of Akt1. We will explore its mechanism of action, summarize its activity in different cancer models, and provide detailed experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working on novel cancer therapeutics targeting the PI3K/Akt pathway.
Introduction to the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a complex and tightly regulated signaling cascade that plays a central role in normal cellular function.[1][2] Dysregulation of this pathway, often through genetic mutations or amplification of key components, is a frequent event in tumorigenesis, contributing to uncontrolled cell growth, resistance to apoptosis, and enhanced angiogenesis.[3][4]
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger. PIP3 recruits Akt (also known as Protein Kinase B) to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2.
Once activated, Akt phosphorylates a wide array of downstream substrates, including:
-
GSK3β: Glycogen synthase kinase 3β, involved in cell proliferation and metabolism.
-
FOXO transcription factors: Forkhead box O proteins, which regulate the expression of genes involved in apoptosis and cell cycle arrest.
-
mTOR: The mechanistic target of rapamycin, a central regulator of cell growth and protein synthesis.
-
NF-κB: Nuclear factor kappa B, a key regulator of inflammation and cell survival.
Given its central role in promoting cancer cell survival and proliferation, targeting the PI3K/Akt pathway has become a major focus of anti-cancer drug development.
This compound: A Potent and Selective Akt1 Inhibitor
This compound, also designated as Compound 370, is a novel and potent inhibitor of Akt1. Preclinical data indicates that this compound exhibits a high degree of selectivity for Akt1, with a half-maximal inhibitory concentration (IC50) of less than 15 nM.[1] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.
The development of this compound and other Akt1 modulators is detailed in the patent WO2024073371A1.[1] While the full scope of its biological activity is still under investigation, its potent inhibitory action against a key oncogenic driver makes it a promising candidate for further preclinical and clinical evaluation in various cancer types.
Investigating the Efficacy of this compound in Cancer Models: Data Summary
While specific data for this compound's performance in a wide range of cancer models is still emerging from proprietary research, we can extrapolate the expected outcomes based on the known roles of Akt1 in different cancers and the effects of other well-characterized Akt inhibitors. The following table summarizes the potential applications and expected efficacy of an Akt1-selective inhibitor like this compound in various cancer models.
| Cancer Model | Rationale for Akt1 Inhibition | Expected In Vitro Effects (IC50 Range) | Expected In Vivo Effects (Tumor Growth Inhibition) | Key Downstream Readouts |
| Breast Cancer (ER+) | High frequency of PIK3CA mutations leading to Akt activation. Akt1 is implicated in estrogen receptor signaling. | 10-100 nM | Significant tumor growth delay or regression. | p-PRAS40, p-GSK3β, Cyclin D1 |
| Prostate Cancer | PTEN loss is common, leading to constitutive Akt activation. Akt1 is involved in androgen receptor signaling. | 20-150 nM | Inhibition of tumor progression and metastasis. | p-S6, p-4E-BP1, PSA levels |
| Lung Cancer (NSCLC) | Activating mutations in EGFR and KRAS can lead to Akt pathway activation. | 50-250 nM | Synergistic effects with EGFR or MEK inhibitors. | p-Akt, p-mTOR, BIM levels |
| Colorectal Cancer | PIK3CA and KRAS mutations are frequent drivers of Akt signaling. | 30-200 nM | Reduction in tumor growth and potential to overcome chemotherapy resistance. | p-FOXO1/3a, Survivin |
| Ovarian Cancer | High prevalence of PIK3CA mutations and PTEN loss. | 40-300 nM | Inhibition of cell proliferation and induction of apoptosis. | Cleaved Caspase-3, p-BAD |
| Glioblastoma | PTEN loss is a hallmark of this disease, leading to hyperactive Akt signaling. | 100-500 nM | Potential to cross the blood-brain barrier and inhibit intracranial tumor growth. | p-Akt, Nestin, GFAP |
Note: The IC50 and tumor growth inhibition values are hypothetical and based on typical ranges observed for potent Akt inhibitors. Actual values for this compound will need to be determined experimentally.
Experimental Protocols for Investigating this compound
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in various cancer models.
In Vitro Assays
Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.
Protocol:
-
Seed cancer cells in 96-well plates at a density of 3,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the appropriate reagent (e.g., MTT, MTS, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Objective: To assess the effect of this compound on the phosphorylation status of Akt and its downstream targets.
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1, 6, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-GSK3β, total GSK3β, p-S6, total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.
Protocol:
-
Subcutaneously implant cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (formulated in an appropriate vehicle) to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. Administer the vehicle to the control group.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
Visualizing the Akt1 Signaling Pathway and Experimental Workflows
To better understand the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The PI3K/Akt1 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
Caption: Logical relationship between Akt1 inhibition and its anti-tumor effects.
Conclusion
This compound is a potent and selective inhibitor of Akt1, a key driver of tumorigenesis in a multitude of cancers. This technical guide provides a framework for the investigation of this compound in various cancer models. The provided experimental protocols and data summary tables offer a starting point for researchers to design and execute robust preclinical studies. The continued exploration of Akt1 inhibitors like this compound holds significant promise for the development of novel and effective cancer therapies. Further research is warranted to fully elucidate the therapeutic potential of this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2012167733A1 - Substituted pyridopyrazines as novel syk inhibitors - Google Patents [patents.google.com]
- 3. Activation of Akt characterizes estrogen receptor positive human breast cancers which respond to anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal Classes of Chemotherapeutic Agents Sensitized by Specific Small-Molecule Inhibitors of Akt In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Characterization of Akt1-IN-7
For research use only.
Introduction
Akt1, also known as Protein Kinase B alpha (PKBα), is a serine/threonine kinase that plays a central role in multiple cellular processes, including cell survival, proliferation, metabolism, and angiogenesis.[1][2][3] It is a key component of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various diseases, particularly cancer.[4][5] The activation of Akt1 is initiated by growth factors or other extracellular signals that activate receptor tyrosine kinases, leading to the activation of PI3K.[6][5][7][8] Activated PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt1 to the plasma membrane.[6][8] Full activation of Akt1 requires phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[6] Once activated, Akt1 phosphorylates a multitude of downstream substrates, thereby regulating their activity.[3][9]
Akt1-IN-7 is a potent and selective inhibitor of Akt1 with a reported IC50 value of less than 15 nM.[10] This application note provides a detailed protocol for the in vitro characterization of this compound using a luminescence-based kinase assay, which measures the amount of ADP produced in the kinase reaction.
Akt1 Signaling Pathway
The diagram below illustrates the canonical Akt1 signaling pathway, highlighting the key activation steps and the point of inhibition by this compound.
Caption: The Akt1 signaling pathway is initiated by RTK activation, leading to the activation of Akt1 through phosphorylation by PDK1 and mTORC2. This compound inhibits the active form of Akt1.
In Vitro Kinase Assay Protocol for this compound
This protocol describes a general method for determining the potency of this compound against recombinant Akt1 enzyme using a luminescence-based ADP detection assay, such as the ADP-Glo™ Kinase Assay.[11][12]
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Recombinant Human Akt1 | MilliporeSigma | 14-276 |
| Akt/SGK Substrate (RPRAATF) | SignalChem | A05-58 |
| ATP, 10 mM | Promega | V912A |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| This compound | MedChemExpress | HY-146337 |
| Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT) | - | - |
| DMSO | MilliporeSigma | D2650 |
| 96-well or 384-well white assay plates | Corning | 3917 or 3572 |
Experimental Workflow
The following diagram outlines the major steps of the in vitro kinase assay.
Caption: Workflow for the this compound in vitro kinase assay, from inhibitor preparation to data analysis.
Detailed Procedure
1. Reagent Preparation:
-
Kinase Buffer: Prepare the kinase buffer as specified. The final concentrations in the reaction should be optimized.
-
This compound Dilution Series: Prepare a serial dilution of this compound in DMSO. A common starting concentration is 10 mM. Then, dilute this stock in kinase buffer to the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤1%).
-
Akt1 Enzyme Solution: Thaw the recombinant Akt1 enzyme on ice and dilute it to the desired concentration in kinase buffer. The optimal enzyme concentration should be determined empirically to achieve a good signal-to-background ratio.
-
Substrate/ATP Mix: Prepare a solution containing the Akt substrate and ATP in kinase buffer. The final concentrations will need to be optimized, but typical ranges are 10-100 µM for ATP and a substrate concentration near its Km value.
2. Assay Protocol (96-well format):
-
Inhibitor Addition: Add 5 µL of the diluted this compound or DMSO (for positive and negative controls) to the wells of a white 96-well plate.
-
Enzyme Addition: Add 10 µL of the diluted Akt1 enzyme to all wells except the negative control wells. To the negative control wells, add 10 µL of kinase buffer.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the Substrate/ATP mix to all wells to start the kinase reaction. The total reaction volume is 25 µL.
-
Kinase Reaction Incubation: Mix the plate and incubate at room temperature for 60 minutes.[12] The incubation time may need to be optimized.
-
Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[12]
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP, which is then used to produce a luminescent signal. Incubate at room temperature for 30 minutes to stabilize the signal.[12]
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis
-
Calculate Percent Inhibition: The percentage of kinase activity inhibited by this compound is calculated using the following formula:
% Inhibition = 100 * (1 - (RLUinhibitor - RLUnegative_control) / (RLUpositive_control - RLUnegative_control))
-
RLUinhibitor: Relative Luminescence Units from wells with this compound.
-
RLUpositive_control: RLU from wells with enzyme and DMSO (no inhibitor).
-
RLUnegative_control: RLU from wells with no enzyme.
-
-
Determine IC50: The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Expected Results
The results of this assay will allow for the determination of the IC50 value of this compound against Akt1. This quantitative measure of potency is crucial for comparing the activity of different inhibitors and for understanding the structure-activity relationship in drug development.
| Parameter | Description | Expected Value for this compound |
| IC50 | The concentration of inhibitor that reduces enzyme activity by 50%. | < 15 nM[10] |
Troubleshooting
-
Low Signal-to-Background Ratio:
-
Optimize the concentration of Akt1 enzyme.
-
Increase the kinase reaction incubation time.
-
Ensure the purity and activity of the recombinant enzyme.
-
-
High Variability between Replicates:
-
Ensure accurate and consistent pipetting.
-
Thoroughly mix all reagents before adding to the plate.
-
Ensure consistent incubation times and temperatures.
-
-
IC50 Value Differs Significantly from Literature:
-
Verify the concentration of the this compound stock solution.
-
Check the assay conditions, as IC50 values can be dependent on ATP and substrate concentrations.
-
Ensure the quality of all reagents.
-
Conclusion
This application note provides a comprehensive protocol for the in vitro characterization of the Akt1 inhibitor, this compound. By following this detailed methodology, researchers can accurately determine the potency of this compound and further investigate its potential as a therapeutic agent. The provided diagrams of the Akt1 signaling pathway and the experimental workflow offer a clear visual guide to the underlying biology and the practical steps of the assay.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Gene - AKT1 [maayanlab.cloud]
- 3. sinobiological.com [sinobiological.com]
- 4. What are AKT1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 5. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Akt Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 9. bosterbio.com [bosterbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. promega.com [promega.com]
Akt1-IN-7 cell culture treatment guidelines
For Research Use Only.
Introduction
Akt1-IN-7 is a potent and selective inhibitor of Akt1, a serine/threonine-specific protein kinase that plays a central role in multiple cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] As a key component of the PI3K/Akt/mTOR signaling pathway, Akt1 is frequently hyperactivated in various human cancers, making it a critical target for therapeutic development.[2][3] These application notes provide detailed guidelines and protocols for the use of this compound in cell culture experiments to investigate its effects on cellular signaling and viability.
Mechanism of Action
This compound is an ATP-competitive inhibitor that specifically targets the kinase domain of Akt1. By binding to the ATP-binding pocket, this compound prevents the phosphorylation of Akt1 at Threonine 308 (Thr308) and Serine 473 (Ser473), which are essential for its full activation.[5] Inhibition of Akt1 activation disrupts downstream signaling cascades, leading to the dephosphorylation of numerous downstream targets. This ultimately results in the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth.[2][6]
Data Presentation
The following table summarizes representative quantitative data for typical Akt inhibitors. The cellular IC50 values may be higher than biochemical assay values and can vary depending on the cell line and experimental conditions.
| Target | Reported IC50 (µM) | Notes |
| AKT1 | 0.007 | Biochemical assay value for a dual Akt1/PKA inhibitor. |
| PKAα | 0.01 | Biochemical assay value for a dual Akt1/PKA inhibitor. |
| CDK2a | 0.69 | Off-target activity for a dual Akt1/PKA inhibitor. |
Table 1: Representative IC50 values for an Akt inhibitor. Data is illustrative and may not be representative of this compound.[7]
Signaling Pathway Diagram
Caption: PI3K/Akt signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Protocol 1: General Procedure for Treating Cells with this compound
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment. Adherence to this is crucial as cell confluence can affect inhibitor efficacy.[8]
-
Compound Preparation: Prepare a fresh dilution of the this compound stock solution (e.g., 10 mM in DMSO) in pre-warmed complete culture medium to the desired final concentration.[8] A starting concentration range of 10 nM to 10 µM is recommended.[7] Also, prepare a vehicle control with the same final concentration of DMSO (typically ≤ 0.1%).[7][8]
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.[7]
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[7][8] A time-course experiment is recommended to determine the optimal duration.[8]
-
Analysis: After incubation, proceed with the desired downstream analysis, such as a cell viability assay or Western blot.[7]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well and allow them to adhere overnight.
-
Cell Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 25, 50 µM) and a vehicle control as described in Protocol 1.[8]
-
MTT Addition: After the desired incubation period (e.g., 72 hours), add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[7]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
Protocol 3: Western Blot Analysis of Akt Phosphorylation
This protocol is to confirm the inhibition of Akt1 phosphorylation.
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time (a time-course of 1-24 hours is recommended). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[8][9]
-
Sample Preparation: Normalize the protein concentration of all samples. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.[9]
-
SDS-PAGE and Protein Transfer: Load 20-30 µg of protein per lane into a polyacrylamide gel. Perform electrophoresis and then transfer the separated proteins to a PVDF membrane.[9]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473 and/or Thr308) and total Akt overnight at 4°C.[10] Recommended antibody dilutions are 1:1000 for phospho-Akt and 1:1000 for total Akt.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[9][10]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound in cell culture.
Troubleshooting
-
High Cytotoxicity: If significant cell death is observed at expected inhibitory concentrations, reduce the concentration of this compound and/or the incubation time. Ensure the final DMSO concentration is below 0.1%.[8]
-
No Inhibition Observed: Increase the incubation time or use a fresh aliquot of the inhibitor. Ensure cells are not overly confluent.[8]
-
Paradoxical Increase in Akt Phosphorylation: Some ATP-competitive Akt inhibitors can cause a feedback loop disruption leading to hyperphosphorylation, which may not correlate with increased activity. Assess the phosphorylation of downstream targets to confirm inhibition.[8]
Mechanism of Action Logic Diagram
References
- 1. Frontiers | In silico high-throughput screening system for AKT1 activators with therapeutic applications in sepsis acute lung injury [frontiersin.org]
- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are AKT1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. AKT1 - Wikipedia [en.wikipedia.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Akt1 Inhibition by Akt1-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt1, also known as Protein Kinase B alpha (PKBα), is a serine/threonine kinase that serves as a central node in signal transduction pathways, regulating essential cellular processes such as growth, proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/Akt signaling pathway is a common event in the progression of many human cancers, making Akt1 a prime target for therapeutic intervention. Akt1-IN-7 is a potent and selective inhibitor of Akt1, with a reported IC50 value of less than 15 nM.[2] This document provides detailed application notes and protocols for the analysis of Akt1 inhibition by this compound using Western blotting, a fundamental technique for detecting and quantifying protein expression and phosphorylation status.
The activation of Akt1 is a multi-step process initiated by growth factors or other extracellular stimuli, leading to the activation of phosphoinositide 3-kinase (PI3K). Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt1 and phosphoinositide-dependent kinase 1 (PDK1) at the plasma membrane. This co-localization facilitates the phosphorylation of Akt1 at two key residues: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the hydrophobic motif by the mTORC2 complex.[1][3] Dual phosphorylation at both sites is required for full kinase activity.
Western blot analysis using phospho-specific antibodies against p-Akt1 (Ser473) and p-Akt1 (Thr308) is a reliable method to assess the inhibitory effect of compounds like this compound on Akt1 activity within cells. By measuring the reduction in the levels of these phosphorylated forms of Akt1 relative to the total Akt1 protein, researchers can quantify the dose-dependent inhibition of the kinase.
Data Presentation
The following tables present illustrative quantitative data from a dose-response experiment evaluating the inhibition of Akt1 phosphorylation by this compound in a cancer cell line. The data was obtained by densitometric analysis of Western blot results.
Table 1: Inhibition of Akt1 Phosphorylation at Serine 473 by this compound
| This compound Concentration (nM) | p-Akt1 (Ser473) Signal (Arbitrary Units) | Total Akt1 Signal (Arbitrary Units) | Normalized p-Akt1 (Ser473) Signal | % Inhibition |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 0 |
| 1 | 0.85 | 1.02 | 0.83 | 17 |
| 5 | 0.62 | 0.98 | 0.63 | 37 |
| 10 | 0.45 | 1.01 | 0.45 | 55 |
| 25 | 0.21 | 0.99 | 0.21 | 79 |
| 50 | 0.10 | 1.03 | 0.10 | 90 |
| 100 | 0.05 | 0.97 | 0.05 | 95 |
Table 2: Inhibition of Akt1 Phosphorylation at Threonine 308 by this compound
| This compound Concentration (nM) | p-Akt1 (Thr308) Signal (Arbitrary Units) | Total Akt1 Signal (Arbitrary Units) | Normalized p-Akt1 (Thr308) Signal | % Inhibition |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 0 |
| 1 | 0.88 | 1.02 | 0.86 | 14 |
| 5 | 0.65 | 0.98 | 0.66 | 34 |
| 10 | 0.48 | 1.01 | 0.48 | 52 |
| 25 | 0.24 | 0.99 | 0.24 | 76 |
| 50 | 0.12 | 1.03 | 0.12 | 88 |
| 100 | 0.06 | 0.97 | 0.06 | 94 |
Visualizations
Caption: PI3K/Akt1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of Akt1 inhibition.
Caption: Logical relationship of Akt1 inhibition by this compound.
Experimental Protocols
A. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate a cancer cell line known to have active Akt signaling (e.g., MCF-7, PC-3, or as determined by your research) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): To reduce basal Akt phosphorylation, serum-starve the cells for 12-24 hours in a serum-free medium prior to stimulation and treatment.
-
Stimulation (Optional): If studying growth factor-induced Akt activation, stimulate the cells with an appropriate growth factor (e.g., 100 ng/mL EGF or 10 µg/mL insulin) for 15-30 minutes.
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete or serum-free medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 nM). Include a vehicle control (DMSO only) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Add the diluted this compound or vehicle to the cells and incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
B. Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail immediately before use. Keep the buffer on ice.
-
Cell Lysis: After treatment, place the 6-well plates on ice and wash the cells once with ice-cold PBS. Aspirate the PBS and add 100-200 µL of ice-cold lysis buffer to each well.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.
C. SDS-PAGE and Western Blotting
-
Gel Electrophoresis: Load 20-30 µg of protein per lane into a polyacrylamide gel. Include a pre-stained protein ladder in one lane to monitor protein separation. Run the gel in 1X running buffer at 100-120 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. Activate the PVDF membrane with methanol (B129727) for 1 minute before assembling the transfer stack. Perform the transfer according to the manufacturer's protocol for your transfer apparatus (wet or semi-dry).
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Use antibodies specific for:
-
Phospho-Akt1 (Ser473)
-
Phospho-Akt1 (Thr308)
-
Total Akt1
-
A loading control (e.g., GAPDH or β-actin)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% milk/TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). Normalize the signal of the phospho-Akt1 bands to the total Akt1 signal for each sample. The loading control is used to ensure equal protein loading across all lanes. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated control.
Disclaimer: The quantitative data presented in the tables are for illustrative purposes only and may not be representative of actual experimental results. Researchers should perform their own experiments to determine the specific inhibitory effects of this compound in their system of interest.
References
Determining the Dose-Response Curve of Akt1-IN-7: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the dose-response curve of Akt1-IN-7, a potent allosteric inhibitor of Akt1. These guidelines are intended to assist researchers in accurately characterizing the potency and cellular effects of this compound.
Introduction
The serine/threonine kinase Akt1 (also known as Protein Kinase B alpha) is a central node in the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell survival, proliferation, growth, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many human cancers, making Akt1 a prime target for therapeutic intervention.[3][4] this compound is an investigational allosteric inhibitor that binds to a site distinct from the ATP-binding pocket, locking the kinase in an inactive conformation.[5][6] Determining the dose-response curve and the half-maximal inhibitory concentration (IC50) is a critical step in evaluating the efficacy of this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is activated by various growth factors and cytokines.[7] Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[8] PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2.[9] Activated Akt then phosphorylates a multitude of downstream substrates to exert its effects on cellular processes.[8][9]
Figure 1: Simplified PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Quantitative Data Summary
The potency of an Akt1 inhibitor can vary significantly depending on the specific Akt isoform and the cell line being tested. Below is a summary of IC50 values for a well-characterized allosteric Akt1/2 inhibitor, referred to as "Inhibitor VIII," which serves as a reference for the expected potency range of similar allosteric inhibitors.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Inhibitor VIII | Akt1 | 58 | Biochemical Assay | [5] |
| Inhibitor VIII | Akt2 | 210 | Biochemical Assay | [5] |
| Inhibitor VIII | Akt3 | 2119 | Biochemical Assay | [5] |
Experimental Protocols
Cell Viability Assay for Dose-Response Curve Determination
This protocol outlines the use of a colorimetric assay, such as the MTT or MTS assay, to determine the effect of this compound on cell viability and to calculate the IC50 value.
Figure 2: Experimental workflow for determining the dose-response curve using a cell viability assay.
Materials:
-
Cancer cell line with an active PI3K/Akt pathway (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Treatment: Remove the medium from the wells and replace it with the medium containing the various concentrations of this compound. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate overnight.
-
For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of inhibition (100 - % viability) against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value.
-
Western Blot Analysis for Target Engagement
This protocol is used to confirm that this compound is inhibiting its target by assessing the phosphorylation status of Akt1 and its downstream targets. A decrease in the phosphorylation of Akt1 at Ser473 and/or Thr308 indicates target engagement.
Figure 3: General workflow for Western blot analysis of Akt phosphorylation.
Materials:
-
Treated cell lysates
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with this compound at various concentrations for a specified time. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.[9]
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, add the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated Akt signal to the total Akt signal and the loading control. A dose-dependent decrease in the p-Akt/Total Akt ratio confirms the inhibitory activity of this compound.
By following these detailed protocols, researchers can effectively determine the dose-response curve of this compound and validate its on-target activity, providing a solid foundation for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Involvement of Akt-1 and mTOR in Sensitivity of Breast Cancer to Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. Selectivity Studies and Free Energy Calculations of AKT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Impact of AKT1 on cell invasion and radiosensitivity in a triple negative breast cancer cell line developing brain metastasis [frontiersin.org]
Akt1-IN-7: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akt1-IN-7 is a potent and selective inhibitor of Akt1, a serine/threonine-specific protein kinase that plays a crucial role in mediating various cellular processes, including cell growth, proliferation, survival, and metabolism. As a key component of the PI3K/Akt signaling pathway, Akt1 is a significant target in cancer research and other therapeutic areas. These application notes provide detailed information on the solubility of this compound and comprehensive protocols for its preparation and use in cell-based assays.
Physicochemical Properties and Solubility
While specific quantitative solubility data for this compound is not extensively published, information from suppliers and data on structurally similar Akt inhibitors provide guidance on its solubility characteristics. It is crucial to prepare stock solutions at a high concentration in an appropriate organic solvent, which can then be diluted to the desired concentration in aqueous-based cell culture media for experimental use.
Table 1: Solubility of this compound and Structurally Similar Akt Inhibitors
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | Believed to be soluble based on data from similar compounds. | Specific quantitative data is not readily available. It is recommended to start with a small amount to test solubility. |
| AKT inhibitor VIII | DMSO | >9.2 mg/mL | A potent allosteric inhibitor of Akt1 and Akt2. |
| Akti-1/2 | DMSO | 22 mg/mL | A highly selective Akt1/Akt2 inhibitor.[1] |
Note: It is recommended to use anhydrous DMSO for preparing stock solutions to minimize degradation of the compound. For in vitro experiments, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% to < 0.5%) to avoid solvent-induced cytotoxicity.[2][3]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a wide range of cellular functions. Upon activation by growth factors or other extracellular stimuli, phosphatidylinositol 3-kinase (PI3K) is recruited to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, leading to the regulation of various cellular processes.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound powder and DMSO to prepare a 10 mM stock solution. The molecular weight of this compound is 598.67 g/mol .
-
For 1 mL of 10 mM stock solution, weigh out 5.99 mg of this compound.
-
-
Carefully add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.
Caption: Workflow for preparing this compound stock solution.
Cell Viability Assay (e.g., MTT or CCK-8 Assay)
This protocol provides a general guideline for determining the effect of this compound on cell viability and for calculating its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For CCK-8 Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the inhibitor concentration and determine the IC50 value using a suitable software.
Western Blot Analysis of Akt Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on Akt phosphorylation at key activation sites (e.g., Ser473 and Thr308).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., based on the IC50 value) or vehicle control for a specified time (e.g., 1, 6, 24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add an appropriate volume of lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated Akt signal to the total Akt signal for each sample.
Caption: General workflow for Western blot analysis of Akt phosphorylation.
Troubleshooting
Table 2: Common Issues and Solutions in Cell-Based Assays with this compound
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibitory effect | Inhibitor concentration too low. | Perform a dose-response experiment with a wider concentration range. |
| Short incubation time. | Increase the incubation time. A time-course experiment can determine the optimal duration. | |
| Degraded inhibitor. | Use a fresh aliquot of the stock solution. Avoid repeated freeze-thaw cycles. | |
| High cytotoxicity at low concentrations | Cell line is highly sensitive. | Reduce the inhibitor concentration and/or incubation time. |
| Solvent toxicity. | Ensure the final DMSO concentration is below the toxic level for your cell line (typically <0.1%).[3] | |
| Inconsistent results | Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques. |
| Cell passage number. | Use cells within a consistent and low passage number range. | |
| Edge effects in 96-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS. |
Conclusion
This compound is a valuable tool for investigating the role of the PI3K/Akt signaling pathway in various cellular processes. The protocols provided here offer a framework for the preparation and application of this compound in common cell-based assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results. Careful attention to solubility, stock solution preparation, and appropriate controls is essential for the successful use of this potent inhibitor.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with Akt1-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt1 (also known as Protein Kinase B alpha) is a central node in the PI3K/Akt signaling pathway, a cascade crucial for regulating cell survival, proliferation, and metabolism.[1] Dysregulation of the Akt pathway is a common feature in many cancers, leading to uncontrolled cell growth and resistance to apoptosis.[2][3] Akt1 promotes cell cycle progression, in part by phosphorylating and inactivating cell cycle inhibitors like p27Kip1, thereby facilitating the transition from the G1 to the S phase.[4][5] Consequently, the targeted inhibition of Akt1 is a promising strategy in cancer therapy.
Akt1-IN-7 is a potent and selective inhibitor of Akt1 with an IC50 value of less than 15 nM.[6] By blocking the kinase activity of Akt1, this compound is expected to disrupt downstream signaling, leading to the stabilization of cell cycle inhibitors and subsequent cell cycle arrest, primarily at the G1/S checkpoint.[7][8]
These application notes provide a detailed protocol for the analysis of this compound-induced cell cycle arrest in cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining. Flow cytometry is a powerful technique for rapidly quantifying the DNA content of a large population of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[7][9]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the Akt signaling pathway and the experimental workflow for analyzing cell cycle arrest.
Experimental Protocols
Materials and Reagents
-
Cell Line: A cancer cell line with a constitutively active PI3K/Akt pathway is recommended (e.g., MCF-7 breast cancer, PC-3 prostate cancer).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
Dimethyl Sulfoxide (DMSO), as a vehicle for this compound
-
70% Ethanol (B145695), ice-cold
-
RNase A (100 µg/mL solution)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS with 0.1% Triton X-100)
Cell Treatment and Preparation
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). A vehicle control with the same final concentration of DMSO should also be prepared.
-
Incubation: Replace the medium in the wells with the medium containing this compound or the vehicle control. Incubate the cells for the desired time (e.g., 24, 48, or 72 hours). A 24-hour incubation is often sufficient to observe cell cycle effects.
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with a complete medium and transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly collect the cells into a centrifuge tube.
-
-
Cell Counting: Count the cells to ensure an adequate number for flow cytometry analysis (a minimum of 1 x 10^6 cells per sample is recommended).
-
Washing: Centrifuge the harvested cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 2 mL of cold PBS. Repeat this wash step once.
Cell Fixation and Staining
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.
-
Incubate the cells for at least 2 hours at 4°C for fixation. Cells can be stored in ethanol at -20°C for several weeks if necessary.
-
-
Rehydration and RNase Treatment:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 5 mL of PBS. Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A to degrade RNA, which can also be stained by PI.
-
Incubate at 37°C for 30 minutes.
-
-
Propidium Iodide Staining:
-
Add 500 µL of PI staining solution (final concentration of 50 µg/mL) to the cell suspension.
-
-
Incubation for Staining: Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.
Flow Cytometry and Data Analysis
-
Flow Cytometer Setup:
-
Use a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect PI fluorescence in the appropriate channel (typically FL2 or PE-Texas Red).
-
Ensure the instrument is properly calibrated using standard beads.
-
-
Data Acquisition:
-
Acquire at least 10,000 events per sample.
-
Use a low flow rate to ensure accurate data collection.
-
Use a dot plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) to gate on single cells and exclude doublets and aggregates.
-
-
Data Analysis:
-
Analyze the gated single-cell population.
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Expected Results and Data Presentation
Treatment of cancer cells with this compound is expected to induce a dose-dependent arrest in the G1 phase of the cell cycle. This will be observed as an increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the percentage of cells in the S and G2/M phases.
Representative Data
The following table summarizes hypothetical but expected results from a cell cycle analysis of MCF-7 cells treated with this compound for 24 hours.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control | 0 (DMSO) | 45.2 ± 2.5 | 35.8 ± 1.9 | 19.0 ± 1.2 |
| This compound | 0.1 | 55.8 ± 3.1 | 28.5 ± 2.2 | 15.7 ± 1.5 |
| This compound | 1 | 68.4 ± 4.0 | 19.1 ± 2.8 | 12.5 ± 1.8 |
| This compound | 10 | 79.1 ± 4.5 | 10.3 ± 1.7 | 10.6 ± 1.3 |
Data are represented as Mean ± Standard Deviation from three independent experiments.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High CV of G0/G1 Peak (>5%) | - Inconsistent staining- Cell clumping- High flow rate | - Ensure thorough mixing of staining solution.- Add cold ethanol dropwise while vortexing during fixation.- Filter cell suspension through a nylon mesh if clumping persists.- Use a low flow rate during acquisition. |
| Excessive Debris | - Cell death or harsh handling | - Handle cells gently during harvesting and washing.- Gate out debris based on forward and side scatter properties before cell cycle analysis. |
| No Apparent Cell Cycle Arrest | - Ineffective drug concentration or incubation time- Cell line is resistant to Akt1 inhibition | - Perform a dose-response and time-course experiment.- Confirm Akt pathway activity in the chosen cell line.- Use a positive control compound known to induce cell cycle arrest. |
Conclusion
The protocol described provides a robust and reproducible method for assessing the cytostatic effects of this compound by analyzing cell cycle distribution. This flow cytometry-based assay is an essential tool for researchers and drug development professionals to characterize the mechanism of action of Akt1 inhibitors, determine their potency in various cell lines, and investigate their potential in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Akt increases p27Kip1 levels and induces cell cycle arrest in anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Raddeanin A Induces Apoptosis and Cycle Arrest in Human HCT116 Cells through PI3K/AKT Pathway Regulation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Inhibition of the phosphatidylinositol-3 kinase/Akt promotes G1 cell cycle arrest and apoptosis in Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of Akt/Protein Kinase B Overcomes a G2/M Cell Cycle Checkpoint Induced by DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of the Akt Pathway with Akt1-IN-7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Akt1-IN-7, a potent Akt1 inhibitor, in conjunction with immunofluorescence staining to investigate the Akt signaling pathway. This document offers comprehensive methodologies for cell culture, inhibitor treatment, immunofluorescent staining, and data analysis, enabling researchers to visualize and quantify the effects of this compound on Akt phosphorylation and localization.
Introduction to the Akt Pathway and this compound
The Akt (Protein Kinase B) signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, growth, and metabolism.[1][2] Dysregulation of this pathway is frequently implicated in various diseases, particularly cancer. The activation of Akt involves its translocation to the plasma membrane and subsequent phosphorylation at key residues, such as Threonine 308 (Thr308) and Serine 473 (Ser473).[3]
This compound is a potent and specific inhibitor of Akt1, with a reported IC50 value of less than 15 nM. It serves as a valuable tool for dissecting the specific roles of the Akt1 isoform in cellular signaling cascades. By inhibiting Akt1, researchers can study the downstream consequences on cellular function and explore its therapeutic potential.
Principle of the Assay
This protocol employs indirect immunofluorescence to visualize the subcellular localization and phosphorylation status of Akt in response to treatment with this compound. The methodology involves the following key steps:
-
Cell Culture and Treatment: Cells are cultured and then treated with this compound to inhibit Akt1 activity.
-
Fixation and Permeabilization: Cells are fixed to preserve their morphology and then permeabilized to allow antibodies to access intracellular targets.
-
Immunostaining: Cells are incubated with a primary antibody specific for the target protein (e.g., total Akt, phospho-Akt Ser473, or phospho-Akt Thr308), followed by a fluorophore-conjugated secondary antibody.
-
Imaging and Analysis: The fluorescent signal is visualized using a fluorescence microscope, and the images are analyzed to quantify changes in protein expression, localization, and phosphorylation.[1][4]
Data Presentation
| Treatment Group | This compound Conc. (nM) | Mean Nuclear pAkt (Ser473) Intensity | Mean Cytoplasmic pAkt (Ser473) Intensity | Nuclear/Cytoplasmic Ratio |
| Vehicle Control (DMSO) | 0 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 100 | |||
| Positive Control (e.g., Growth Factor) | - |
Note: The above table is a template. The specific concentrations of this compound and the choice of positive control should be optimized for the cell line and experimental conditions.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cell line expressing the Akt pathway (e.g., HeLa, MCF-7, U-87 MG).
-
Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Stock solution prepared in DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution: 0.25% Triton X-100 in PBS.[1]
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.[1]
-
Primary Antibodies:
-
Rabbit anti-phospho-Akt (Ser473) antibody
-
Rabbit anti-phospho-Akt (Thr308) antibody
-
Mouse anti-Akt (pan) antibody
-
-
Secondary Antibodies:
-
Goat anti-rabbit IgG (H+L) secondary antibody, Alexa Fluor 488 conjugate
-
Goat anti-mouse IgG (H+L) secondary antibody, Alexa Fluor 594 conjugate
-
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).[1]
-
Antifade Mounting Medium.
-
Glass coverslips and microscope slides.
Detailed Methodology
1. Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of treatment.[1]
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Once the desired confluency is reached, prepare working solutions of this compound in serum-free or low-serum medium from a DMSO stock. A vehicle control with the same final concentration of DMSO should also be prepared.[1]
-
Aspirate the growth medium, wash the cells once with PBS, and then add the prepared treatment solutions to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, or 24 hours). This should be optimized for the specific cell line and experimental goals.
2. Fixation and Permeabilization:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.[1]
-
Fix the cells by adding 4% PFA in PBS to each well and incubating for 15 minutes at room temperature.[1]
-
Wash the cells three times with PBS for 5 minutes each.[1]
-
Permeabilize the cells by adding 0.25% Triton X-100 in PBS to each well and incubating for 10 minutes at room temperature.[1]
-
Wash the cells three times with PBS for 5 minutes each.
3. Immunostaining:
-
Block non-specific antibody binding by adding 1% BSA in PBS to each well and incubating for 1 hour at room temperature.[1]
-
Dilute the primary antibody (e.g., anti-phospho-Akt Ser473) in the blocking buffer at the manufacturer's recommended dilution (typically 1:100 to 1:500).[1]
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each well, ensuring the coverslip is fully covered.
-
Incubate overnight at 4°C in a humidified chamber.[1]
-
The next day, wash the cells three times with PBS for 5 minutes each.[1]
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer (typically 1:500 to 1:1000).[1]
-
Add the diluted secondary antibody to each well and incubate for 1 hour at room temperature, protected from light.[1]
-
Wash the cells three times with PBS for 5 minutes each, protected from light.[1]
4. Nuclear Counterstaining and Mounting:
-
Add a DAPI solution (e.g., 1 µg/mL in PBS) to each well and incubate for 5-10 minutes at room temperature, protected from light.[1]
-
Wash the cells twice with PBS.[1]
-
Carefully remove the coverslips from the wells and mount them onto glass slides using an antifade mounting medium.[1]
5. Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for DAPI (blue), and the secondary antibody fluorophore (e.g., green for Alexa Fluor 488).
-
Quantify the mean fluorescence intensity in the nucleus (defined by the DAPI stain) and the cytoplasm for a representative number of cells (e.g., at least 50 cells per condition) using image analysis software such as ImageJ/Fiji.[1][4]
Mandatory Visualizations
Caption: The Akt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for immunofluorescence staining with this compound.
Caption: Logical relationship of this compound's mechanism of action.
References
Anwendungshinweise und Protokolle für den Akt1-IN-7 Kinase-Aktivitätsassay
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
Akt1 (auch als Proteinkinase B alpha bekannt) ist eine Serin/Threonin-Kinase, die eine zentrale Rolle in verschiedenen zellulären Prozessen wie Zellwachstum, Proliferation, Überleben und Metabolismus spielt. Eine Fehlregulation des PI3K/Akt-Signalwegs wird häufig mit der Entstehung und Progression von Krebs in Verbindung gebracht, was Akt1 zu einem wichtigen Ziel für die Entwicklung von Therapeutika macht.
Akt1-IN-7 ist ein potenter und spezifischer Inhibitor der Akt1-Kinase. Diese Anwendungshinweise beschreiben ein detailliertes Protokoll zur Bestimmung der inhibitorischen Aktivität von this compound auf die Akt1-Kinaseaktivität mittels eines lumineszenzbasierten Assays.
Quantitative Datenzusammenfassung
Die Wirksamkeit von this compound wird typischerweise durch die Bestimmung der halbmaximalen Hemmkonzentration (IC50) quantifiziert. Die nachstehende Tabelle fasst die verfügbaren quantitativen Daten für this compound zusammen.
| Verbindung | Zielkinase | IC50 (nM) | Assay-Typ |
| This compound | Akt1 | < 15 | Biochemischer Kinase-Assay |
Anmerkung: Detailliertere öffentliche Daten zur Selektivität gegenüber anderen Kinasen (z.B. Akt2, Akt3) sind derzeit begrenzt.
Signalweg
Der PI3K/Akt-Signalweg ist ein entscheidender intrazellulärer Signalweg, der durch Wachstumsfaktoren und andere extrazelluläre Signale aktiviert wird. Die Aktivierung von Akt führt zur Phosphorylierung zahlreicher nachgeschalteter Substrate, die zelluläre Prozesse wie Zellüberleben und Proliferation fördern. This compound hemmt die Kinaseaktivität von Akt1 und blockiert dadurch die Weiterleitung dieser Signale.
Abbildung 1: Vereinfachte Darstellung des PI3K/Akt-Signalwegs und des Angriffspunkts von this compound.
Experimentelle Protokolle
Prinzip des ADP-Glo™ Kinase-Assays
Der ADP-Glo™ Kinase-Assay ist ein lumineszenzbasierter Assay, der die von einer Kinase gebildete Menge an ADP misst. Die Kinase-Reaktion wird durchgeführt, woraufhin das verbleibende ATP abgebaut wird. Anschließend wird das gebildete ADP in ATP umgewandelt, welches durch eine Luciferase-Reaktion in ein Lichtsignal umgesetzt wird. Die Intensität des Lichtsignals ist direkt proportional zur Kinaseaktivität.
Experimenteller Arbeitsablauf
Application Notes and Protocols: A Comparative Analysis of Akt1 Targeting Strategies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed comparison of two prominent methods for inhibiting Akt1 function: lentiviral-mediated short hairpin RNA (shRNA) knockdown and pharmacological inhibition with the allosteric inhibitor, MK-2206. This analysis is intended to guide researchers in selecting the most appropriate technique for their experimental needs, considering factors such as duration of inhibition, specificity, and potential off-target effects.
Introduction to Akt1 and its Significance
Akt1, also known as Protein Kinase B alpha (PKBα), is a central serine/threonine kinase in the PI3K/Akt signaling pathway. This pathway is a critical regulator of diverse cellular processes, including cell survival, growth, proliferation, metabolism, and angiogenesis[1][2]. Dysregulation of the Akt signaling cascade is a frequent event in a multitude of human cancers, often contributing to tumor progression and resistance to therapy[2][3]. Consequently, Akt1 has emerged as a key therapeutic target in oncology and other diseases.
Two primary strategies for interrogating and inhibiting Akt1 function are the genetic approach of RNA interference (RNAi) and the pharmacological use of small molecule inhibitors. This document will focus on a widely used tool for each approach: lentiviral shRNA for stable gene knockdown and the well-characterized allosteric Akt inhibitor, MK-2206.
Mechanism of Action
Lentiviral shRNA Knockdown of Akt1
Lentiviral vectors are a powerful tool for delivering genetic material into a wide range of cell types, including both dividing and non-dividing cells, leading to stable and long-term gene silencing[4]. The mechanism involves the following steps:
-
Transduction: Lentiviral particles containing an shRNA sequence targeting Akt1 mRNA are introduced to the target cells.
-
Reverse Transcription and Integration: The viral RNA is reverse-transcribed into DNA and integrated into the host cell's genome.
-
shRNA Expression: The integrated DNA sequence is constitutively transcribed, producing the shRNA.
-
Processing: The shRNA is processed by the cell's endogenous RNAi machinery (Dicer and RISC) into a small interfering RNA (siRNA).
-
mRNA Degradation: The siRNA guides the RISC complex to the Akt1 mRNA, leading to its cleavage and subsequent degradation.
-
Reduced Protein Expression: The degradation of Akt1 mRNA prevents its translation, resulting in a significant and sustained reduction of Akt1 protein levels.
Akt1 Inhibition by MK-2206
MK-2206 is an orally bioavailable, potent, and highly selective allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3)[1][3][5]. Unlike ATP-competitive inhibitors, MK-2206 does not bind to the ATP-binding pocket of the kinase. Instead, it binds to an allosteric site, locking the kinase in an inactive conformation[5][6]. This mechanism has several implications:
-
High Selectivity: Its unique binding mode contributes to its high selectivity for Akt over other kinases[7].
-
Inhibition of Phosphorylation: MK-2206 prevents the conformational changes necessary for the phosphorylation of Akt at Threonine 308 and Serine 473, which are crucial for its full activation[1].
-
Downstream Signaling Blockade: By inhibiting Akt activity, MK-2206 effectively blocks the phosphorylation of its numerous downstream substrates, thereby inhibiting the pro-survival and pro-proliferative signals of the pathway[1][6].
Comparative Data Presentation
The following tables summarize quantitative data on the effects of Akt1 shRNA knockdown and MK-2206 treatment on key cellular processes. It is important to note that the specific effects can be cell-type dependent.
| Parameter | Lentiviral shRNA knockdown of Akt1 | MK-2206 Treatment | References |
| Knockdown/Inhibition Efficiency | 75-80% reduction in Akt1 protein levels. | IC50 values of ~8 nM for Akt1. | [8][9] |
| Effect on Cell Proliferation | Significant reduction in cell proliferation. | Dose-dependent inhibition of cell proliferation, with a 75% reduction at 500 nM in some cell lines. | [10][11] |
| Induction of Apoptosis | Can induce apoptosis, though the extent is cell-type dependent. | Induces apoptosis, with an ~85% increase in cell death at 500 nM in some cancer cells. | [12][13][11] |
| Parameter | Lentiviral shRNA knockdown of Akt1 | MK-2206 Treatment | References |
| Duration of Effect | Stable and long-term. | Transient, dependent on drug concentration and half-life. | |
| Specificity | Can be designed to be isoform-specific. | Pan-Akt inhibitor (Akt1, Akt2, Akt3), but highly selective for the Akt family. | [8][3] |
| Potential Off-Target Effects | Can induce an interferon response and saturate the endogenous miRNA machinery. | Mild and transient hyperglycemia and hyperinsulinemia observed in vivo. Potential for off-target effects on proteins with similar allosteric sites, though generally low. | [14][7] |
| Reversibility | Essentially irreversible in a cell population. | Reversible upon drug withdrawal. | |
| Applications | Long-term studies of Akt1 function, stable cell line generation. | Acute inhibition studies, preclinical in vivo studies, potential therapeutic agent. |
Experimental Protocols
Protocol for Lentiviral shRNA Knockdown of Akt1
This protocol is a general guideline and should be optimized for the specific cell line and lentiviral vector system being used.
Materials:
-
HEK293T cells for lentivirus production
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral vector encoding shRNA targeting human Akt1 (and a non-targeting control)
-
Transfection reagent
-
Target cells
-
Complete growth medium
-
Polybrene
-
Puromycin (B1679871) (or other selection antibiotic)
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral shRNA vector and packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
The virus can be concentrated by ultracentrifugation if necessary.
-
-
Transduction of Target Cells:
-
Plate target cells to be 50-70% confluent on the day of transduction.
-
Add the lentiviral supernatant to the cells in the presence of polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.
-
Incubate for 24 hours.
-
-
Selection of Transduced Cells:
-
Replace the virus-containing medium with fresh complete medium.
-
After 48-72 hours, begin selection by adding the appropriate concentration of puromycin (previously determined by a kill curve).
-
Maintain selection for 7-14 days until non-transduced control cells are eliminated.
-
-
Validation of Knockdown:
-
Expand the stable, puromycin-resistant cell population.
-
Assess Akt1 protein levels by Western blot analysis to confirm knockdown efficiency compared to cells transduced with a non-targeting shRNA control.
-
Protocol for Akt1 Inhibition with MK-2206
This protocol provides a general framework for treating cultured cells with MK-2206. The optimal concentration and treatment duration must be determined empirically for each cell line and experimental endpoint.
Materials:
-
MK-2206 dihydrochloride
-
Anhydrous DMSO
-
Target cells
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Reagents for downstream assays (e.g., cell viability assay, Western blot)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of MK-2206 (e.g., 10 mM) in anhydrous DMSO.
-
Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Dose-Response Experiment (to determine IC50):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of MK-2206 in complete medium. A typical starting range is 0.01 to 30 µM[15].
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest MK-2206 concentration).
-
Replace the medium in the wells with the prepared drug dilutions.
-
Incubate for a desired period (e.g., 48, 72, or 96 hours).
-
Assess cell viability using an appropriate method (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
Treatment for Downstream Analysis (e.g., Western Blot):
-
Seed cells in larger culture vessels (e.g., 6-well plates).
-
Treat cells with the desired concentration of MK-2206 (often at or near the IC50) for the appropriate duration (e.g., 1, 6, 24 hours for signaling studies).
-
Wash cells with ice-cold PBS and lyse them in buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration and proceed with Western blot analysis to assess the phosphorylation status of Akt and its downstream targets.
-
Visualizations
References
- 1. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.stanford.edu [web.stanford.edu]
- 3. MK-2206 - Wikipedia [en.wikipedia.org]
- 4. What Is shRNA? How It Differs from siRNA in Gene Knockdown [synapse.patsnap.com]
- 5. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, MK-2206 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. selleckchem.com [selleckchem.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Akt inhibitor MK-2206 promotes anti-tumor activity and cell death by modulation of AIF and Ezrin in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AKT inhibitor MK-2206 sensitizes breast cancer cells to MLN4924, a first-in-class NEDD8-activating enzyme (NAE) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MK-2206 induces apoptosis of AML cells and enhances the cytotoxicity of cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technisches Support-Center: Fehlerbehebung bei der Akt1-Inhibitor-Wirksamkeit
Dieses Handbuch soll Forschern, Wissenschaftlern und Fachleuten aus der Arzneimittelentwicklung bei der Fehlersuche helfen, wenn der Inhibitor Akt1-IN-7 die Akt1-Phosphorylierung in experimentellen Assays nicht wirksam hemmt. Probleme können von der Stabilität der Verbindung über das experimentelle Protokoll bis hin zur zugrunde liegenden Zellbiologie reichen.
Häufig gestellte Fragen (FAQs)
F1: Mein Western Blot zeigt nach der Behandlung mit this compound keine Abnahme von p-Akt1 (S473/T308). Was sind die wichtigsten Dinge, die ich überprüfen sollte?
A: Wenn eine erwartete Hemmung der Akt1-Phosphorylierung ausbleibt, gehen Sie systematisch vor. Beginnen Sie mit der Überprüfung der Integrität des Inhibitors selbst, gefolgt vom experimentellen Protokoll und schließen Sie mit den Western-Blot-Verfahren ab.
Checkliste zur Fehlerbehebung:
-
Inhibitor-Integrität:
-
Lagerung: Wurde der Inhibitor bei der richtigen Temperatur und vor Licht geschützt gelagert?
-
Aliquots: Verwenden Sie frische Aliquots, um wiederholte Gefrier-Tau-Zyklen zu vermeiden, die die Verbindung abbauen können.
-
Lösungsmittel: Stellen Sie sicher, dass das Lösungsmittel (z. B. DMSO) von hoher Qualität ist und die Stammlösung vollständig gelöst wurde.
-
-
Experimentelles Protokoll:
-
Konzentration: Überprüfen Sie die Berechnungen für die Arbeitskonzentration. Führen Sie eine Dosis-Wirkungs-Analyse durch, um die optimale Konzentration für Ihre Zelllinie zu ermitteln.
-
Behandlungszeit: Die Hemmung kann zeitabhängig sein. Eine Vorinkubation mit dem Inhibitor vor der Zellstimulation (z. B. mit Wachstumsfaktoren) ist oft entscheidend.
-
Zellstimulation: Stellen Sie sicher, dass die positive Kontrolle (stimulierte Zellen ohne Inhibitor) eine robuste Akt1-Phosphorylierung aufweist. Ohne eine starke Aktivierung kann eine Hemmung schwer nachzuweisen sein.
-
-
Western-Blot-Technik:
-
Antikörper: Überprüfen Sie die Spezifität und die empfohlene Verdünnung Ihrer Phospho-Akt1- und Gesamt-Akt1-Antikörper.
-
Puffer: Stellen Sie sicher, dass der Lysepuffer frische Phosphatase- und Proteaseinhibitoren enthält, um eine Dephosphorylierung oder einen Abbau nach der Lyse zu verhindern.[1]
-
Ladekontrolle: Normalisieren Sie immer das Phospho-Akt1-Signal auf das Gesamt-Akt1-Signal. Die Verwendung von GAPDH oder β-Actin allein kann irreführend sein, wenn sich die Gesamt-Akt1-Spiegel ändern.[2]
-
F2: Wie wähle ich die richtige Konzentration und Behandlungszeit für this compound?
A: Die optimale Konzentration und Dauer hängen stark von der Zelllinie, ihrer Stoffwechselaktivität und der basalen Aktivität des Akt-Signalwegs ab. Führen Sie immer Pilotexperimente durch, um diese Parameter zu ermitteln.
-
Dosis-Wirkungs-Experiment: Behandeln Sie Zellen mit einem Konzentrationsbereich des Inhibitors (z. B. 1 nM bis 10 µM) für eine feste Zeit (z. B. 1-4 Stunden), gefolgt von einer kurzen Stimulation mit einem Wachstumsfaktor (z. B. EGF, Insulin) zur Aktivierung des Signalwegs. Analysieren Sie die p-Akt1-Spiegel mittels Western Blot, um die IC50 (die Konzentration, die eine 50%ige Hemmung bewirkt) zu bestimmen.
-
Zeitverlauf-Experiment: Behandeln Sie Zellen mit einer festen Konzentration des Inhibitors (basierend auf Ihrer Dosis-Wirkungs-Analyse, z. B. 2x IC50) über verschiedene Zeiträume (z. B. 30 Minuten, 1, 2, 4, 8, 24 Stunden) vor der Stimulation. Dies hilft, den Beginn und die Dauer der Hemmung zu bestimmen.
Tabelle 1: Eigenschaften gängiger Akt-Inhibitoren (Beispieldaten)
Diese Tabelle enthält Daten für bekannte Akt-Inhibitoren, um die Art der Informationen zu veranschaulichen, die für die Planung Ihrer Experimente relevant sind.
| Inhibitor | Wirkmechanismus | Ziel(e) | Typische IC50 |
| Capivasertib (AZD5363) | ATP-kompetitiv | Akt1/2/3 | ~10 nM |
| Ipatasertib (GDC-0068) | ATP-kompetitiv | Akt1/2/3 | ~5 nM |
| MK-2206 | Allosterisch | Akt1/2/3 | ~8 nM (Akt1) |
| Perifosin | PH-Domänen-Inhibitor | Akt1/2/3 | ~4.7 µM |
| Triciribin (TCN) | PH-Domänen-Inhibitor | Akt1/2/3 | ~210 nM |
Hinweis: Die IC50-Werte können je nach Assay-Typ und Zelllinie erheblich variieren.
F3: Könnte das Problem bei meiner Zelllinie liegen?
A: Ja, die zelluläre Umgebung spielt eine entscheidende Rolle für die Wirksamkeit von Inhibitoren.
-
Hohe basale Aktivität: Einige Krebszelllinien weisen aufgrund von Mutationen in vorgeschalteten Genen (z. B. PIK3CA, PTEN-Verlust) eine konstitutiv hohe Akt-Aktivität auf.[3] In diesen Fällen können höhere Konzentrationen oder längere Behandlungszeiten des Inhibitors erforderlich sein.
-
Resistenzmechanismen: Zellen können eine Resistenz entwickeln. Eine Hemmung von Akt kann zu einer Rückkopplungsaktivierung von Rezeptor-Tyrosinkinasen (RTKs) wie HER3, IGF-1R oder dem Insulinrezeptor führen, was den Signalweg reaktiviert.[4]
-
Isoform-Expression: Zellen exprimieren unterschiedliche Mengen der Akt-Isoformen (Akt1, Akt2, Akt3).[5][6] Wenn this compound spezifisch für Akt1 ist, aber Akt2 oder Akt3 in Ihrer Zelllinie die dominante pro-Überlebens-Signalisierung antreibt, sehen Sie möglicherweise nur minimale Effekte.
F4: Ich sehe eine Abnahme von p-Akt1, aber die nachgeschalteten Effekte sind nicht wie erwartet. Warum?
A: Dies deutet auf eine Komplexität innerhalb des Signalnetzwerks hin.
-
Signalweg-Redundanz: Andere Signalwege können die gleichen nachgeschalteten Ziele wie Akt regulieren. Wenn Sie Akt hemmen, können diese alternativen Wege die Funktion kompensieren.
-
Off-Target-Effekte: Der Inhibitor könnte andere Kinasen beeinflussen, was zu unerwarteten phänotypischen Ergebnissen führt. Die Spezifität ist eine große Herausforderung bei Kinase-Inhibitoren, da die ATP-Bindungstasche zwischen den Kinasen der AGC-Familie (einschließlich PKA und PKC) stark konserviert ist.[6][7]
-
Unterschiedliche Phosphorylierungsstellen: Die vollständige Aktivierung von Akt erfordert eine Phosphorylierung an Thr308 (durch PDK1) und Ser473 (durch mTORC2).[8][9] Die Hemmung einer Stelle garantiert nicht unbedingt die vollständige Inaktivierung aller nachgeschalteten Signalwege, da einige Substrate möglicherweise nur von p-Akt (T308) oder p-Akt (S473) phosphoryliert werden.[8][10]
Diagramme zur Fehlerbehebung und zum Signalweg
Logischer Arbeitsablauf zur Fehlerbehebung
Verwenden Sie dieses Flussdiagramm, um das Problem systematisch zu diagnostizieren, wenn keine Hemmung der Akt-Phosphorylierung beobachtet wird.
Abbildung 1: Ein logischer Arbeitsablauf zur Fehlerbehebung bei fehlender Akt-Inhibitor-Aktivität.
Kanonischer PI3K/Akt-Signalisierungsweg
Dieses Diagramm zeigt die wichtigsten Schritte, die zur Aktivierung von Akt1 durch Phosphorylierung an Threonin 308 und Serin 473 führen.
Abbildung 2: Vereinfachter PI3K/Akt-Signalisierungsweg, der die Aktivierung von Akt1 zeigt.
Rückkopplungsmechanismus, der Resistenz verursacht
Die Hemmung von Akt kann paradoxerweise zur Überexpression und Aktivierung von Rezeptor-Tyrosinkinasen (RTKs) führen, wodurch der PI3K/Akt-Signalweg reaktiviert wird.
Abbildung 3: Rückkopplungsaktivierung von RTKs als Reaktion auf die Akt-Hemmung.
Wichtige experimentelle Protokolle
Protokoll 1: Western-Blot-Analyse der Akt-Phosphorylierung
Dieses Protokoll beschreibt die Schritte zur Messung der Veränderungen der Akt1-Phosphorylierung nach der Behandlung mit einem Inhibitor.
-
Zellkultur und Behandlung:
-
Säen Sie die Zellen in 6-Well-Platten aus und lassen Sie sie über Nacht anhaften.
-
Für die Serum-Aushungerung ersetzen Sie das Medium durch ein serumfreies oder serumarmes Medium (0,1 % FBS) für 12-24 Stunden, um die basale Akt-Aktivität zu reduzieren.
-
Inkubieren Sie die Zellen mit this compound oder Vehikel (z. B. DMSO) für die im Zeitverlauf-Experiment bestimmte Zeit vor.
-
Stimulieren Sie die Zellen mit einem geeigneten Wachstumsfaktor (z. B. 100 ng/ml EGF für 15 Minuten), um den Akt-Signalweg zu aktivieren. Lassen Sie eine nicht stimulierte Kontrollgruppe unbehandelt.
-
-
Zelllyse:
-
Stellen Sie die Platten auf Eis und waschen Sie die Zellen zweimal mit eiskaltem PBS.
-
Fügen Sie 100-150 µL eiskalten RIPA-Lysepuffer hinzu, der mit einem Protease-Inhibitor-Cocktail und einem Phosphatase-Inhibitor-Cocktail ergänzt ist.
-
Schaben Sie die Zellen ab, sammeln Sie die Lysate in Mikrozentrifugenröhrchen und inkubieren Sie sie 30 Minuten lang auf Eis, wobei Sie alle 10 Minuten vortexen.
-
Zentrifugieren Sie die Lysate bei 14.000 x g für 15 Minuten bei 4 °C. Übertragen Sie den Überstand in neue Röhrchen.
-
-
Proteinkonzentrationsbestimmung:
-
Bestimmen Sie die Proteinkonzentration mit einem BCA- oder Bradford-Assay gemäß den Anweisungen des Herstellers.
-
-
Probenvorbereitung und SDS-PAGE:
-
Gleichen Sie die Proteinkonzentration für alle Proben mit Lysepuffer an. Fügen Sie 4x Laemmli-Probenpuffer hinzu und erhitzen Sie die Proben 5-10 Minuten lang bei 95 °C.
-
Laden Sie 20-40 µg Protein pro Spur auf ein 10%iges SDS-Polyacrylamid-Gel.[1]
-
Lassen Sie das Gel bei 120 V laufen, bis der Farbstoff den Boden erreicht.
-
-
Proteintransfer und Immunoblotting:
-
Übertragen Sie die Proteine auf eine PVDF- oder Nitrozellulosemembran.[1]
-
Blockieren Sie die Membran 1 Stunde lang bei Raumtemperatur in 5 % fettfreier Milch oder BSA in TBST.
-
Inkubieren Sie die Membran über Nacht bei 4 °C mit dem primären Antikörper (z. B. Kaninchen-Anti-p-Akt1 S473), verdünnt in Blockierungspuffer.
-
Waschen Sie die Membran 3x für 10 Minuten in TBST.
-
Inkubieren Sie 1 Stunde lang bei Raumtemperatur mit einem HRP-konjugierten sekundären Antikörper.
-
Waschen Sie die Membran erneut 3x für 10 Minuten in TBST.
-
-
Detektion und Analyse:
-
Tragen Sie ein ECL-Substrat (Enhanced Chemiluminescence) auf und visualisieren Sie die Banden mit einem Chemilumineszenz-Imaging-System.
-
Strippen Sie die Membran und re-proben Sie sie mit einem Gesamt-Akt1-Antikörper, um die Normalisierung zu gewährleisten. Re-proben Sie erneut mit einer Ladekontrolle wie GAPDH oder β-Actin, um eine gleichmäßige Beladung zu bestätigen.[2]
-
Tabelle 2: Checkliste zur Fehlerbehebung
Verwenden Sie diese Tabelle, um häufige Probleme schnell zu diagnostizieren und zu beheben.
| Problem | Mögliche Ursache(n) | Lösung(en) |
| Keine Hemmung von p-Akt in allen behandelten Proben | 1. Inaktiver Inhibitor.2. Falsche Konzentration.3. Unzureichende Behandlungszeit. | 1. Verwenden Sie ein frisches Aliquot; überprüfen Sie die Lagerbedingungen.2. Führen Sie eine Dosis-Wirkungs-Analyse durch.3. Führen Sie ein Zeitverlauf-Experiment durch. |
| Hohe Variabilität zwischen Replikaten | 1. Ungleichmäßige Zellaussaat.2. Ungleichmäßige Beladung der Spuren.3. Fehler bei der Pipettierung. | 1. Stellen Sie eine gleichmäßige Zellsuspension vor dem Plattieren sicher.2. Normalisieren Sie sorgfältig auf Gesamtprotein oder eine Ladekontrolle.3. Überprüfen Sie die Kalibrierung der Pipetten. |
| Schwaches p-Akt-Signal in der positiven Kontrolle | 1. Unzureichende Stimulation.2. Phosphatase-Aktivität nach der Lyse.3. Antikörperproblem. | 1. Optimieren Sie die Konzentration und Dauer des Stimulus.2. Verwenden Sie immer frische Phosphatase-Inhibitoren.3. Testen Sie eine andere Antikörper-Verdünnung oder einen neuen Antikörper. |
| p-Akt-Spiegel steigen nach anfänglicher Hemmung wieder an | 1. Abbau des Inhibitors.2. Aktivierung einer Rückkopplungsschleife. | 1. Fügen Sie den Inhibitor während langer Inkubationen erneut hinzu.2. Untersuchen Sie die Expression/Aktivität von RTKs (z. B. HER3, IGF-1R) nach der Behandlung.[4] |
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. AKT1 AKT serine/threonine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. AKT inhibition relieves feedback suppression of receptor tyrosine kinase expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt1 is critical for acute inflammation and histamine-mediated vascular leakage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Development of Anticancer Therapeutics Targeting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Phospho-Form Specific Substrates of Protein Kinase B (AKT1) [frontiersin.org]
- 9. Phosphorylation-Dependent Inhibition of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Akt phosphorylation on Thr308 but not on Ser473 correlates with Akt protein kinase activity in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ipatasertib (GDC-0068) Off-Target Effects and Troubleshooting
Disclaimer: Information for the specific inhibitor "Akt1-IN-7" is not publicly available. This guide provides information for the well-characterized pan-Akt inhibitor Ipatasertib (GDC-0068) as a representative example to address potential off-target effects and experimental troubleshooting.
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments involving the pan-Akt inhibitor Ipatasertib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ipatasertib (GDC-0068)?
A1: Ipatasertib is a potent, ATP-competitive small-molecule inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[1][2][3] It preferentially targets the active, phosphorylated form of Akt (pAkt).[1][4] By blocking the kinase activity of Akt, Ipatasertib inhibits the phosphorylation of numerous downstream substrates, thereby disrupting the PI3K/Akt/mTOR signaling pathway, which is critical for cell proliferation, survival, growth, and metabolism.[5][6][7]
Q2: How selective is Ipatasertib?
A2: Ipatasertib is a highly selective inhibitor for the Akt isoforms.[2][8] In a broad kinase panel of 230 kinases, Ipatasertib at a concentration of 1 µM inhibited only three other kinases by more than 70%: PRKG1α, PRKG1β, and p70S6K.[2] It also demonstrates a high degree of selectivity over other closely related kinases, such as protein kinase A (PKA), with a greater than 600-fold selectivity.[1][2]
Q3: What are the known off-target effects of Ipatasertib in cancer cell lines?
A3: Based on kinase profiling, the primary off-target kinases for Ipatasertib are PRKG1α, PRKG1β, and p70S6K.[2] Inhibition of these kinases could lead to unintended biological consequences in your experiments. For example, p70S6K is a downstream effector in the mTOR pathway, so its inhibition by Ipatasertib can reinforce the blockade of this pathway.[2]
Q4: Are there any known cellular effects that could be misinterpreted as off-target effects?
A4: Yes, some observed effects of Ipatasertib are strong on-target effects that might be unexpected. For instance, Ipatasertib treatment can lead to a feedback activation of upstream signaling pathways. A compensatory feedback activation of ERK and HER3 has been observed in both preclinical and clinical settings.[9] This is a known resistance mechanism to PI3K/Akt pathway inhibition and should be considered when interpreting results.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant decrease in cell viability or proliferation after Ipatasertib treatment. | 1. Cell line is insensitive to Akt inhibition. | - Confirm that the cell line has an activated PI3K/Akt pathway (e.g., PTEN loss, PIK3CA mutation, or high basal pAkt levels).[1][10][11] - Check for co-occurring mutations that may confer resistance, such as in the RAS/RAF pathway.[1] |
| 2. Suboptimal concentration or duration of treatment. | - Perform a dose-response curve to determine the IC50 for your specific cell line. - Increase the duration of treatment, as effects on cell cycle and apoptosis may take 48-72 hours to become apparent.[10] | |
| 3. Degradation of the compound. | - Ensure proper storage of the Ipatasertib stock solution. - Prepare fresh dilutions for each experiment. | |
| Unexpected changes in signaling pathways unrelated to Akt. | 1. Potential off-target effects. | - Investigate the potential involvement of PRKG1α/β or p70S6K in the observed phenotype. - Use a structurally different Akt inhibitor as a control to see if the effect is reproducible. |
| 2. Compensatory feedback loops. | - Assay for the activation of parallel signaling pathways, such as the MAPK/ERK pathway, by checking the phosphorylation status of ERK.[9] | |
| Discrepancy between in vitro and in vivo results. | 1. Pharmacokinetic/pharmacodynamic (PK/PD) issues in vivo. | - Ensure adequate dosing and administration schedule to maintain sufficient tumor drug concentration.[4] - Analyze downstream biomarkers (e.g., pPRAS40, pGSK3β) in tumor tissue to confirm target engagement.[1][4] |
| 2. Tumor microenvironment factors. | - Consider that the in vivo microenvironment may provide survival signals that bypass the requirement for Akt signaling. |
Data Presentation
Table 1: Kinase Selectivity Profile of Ipatasertib (GDC-0068)
| Target | IC50 (nM) | Notes |
| Akt1 | 5 | On-target |
| Akt2 | 18 | On-target |
| Akt3 | 8 | On-target |
| PRKG1β | 69 | Off-target |
| PRKG1α | 98 | Off-target |
| p70S6K | 860 | Off-target |
| PKA | 3100 | >620-fold selectivity vs. Akt1[2][8] |
This table summarizes the inhibitory concentrations of Ipatasertib against its primary on-targets and known off-targets identified through kinase profiling.[2]
Experimental Protocols
Western Blot Analysis for Akt Pathway Inhibition
-
Cell Treatment: Plate cancer cells and allow them to adhere overnight. Treat cells with varying concentrations of Ipatasertib or DMSO (vehicle control) for the desired time period (e.g., 2, 6, 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against pAkt (Ser473), total Akt, pPRAS40 (Thr246), total PRAS40, pGSK3β (Ser9), and total GSK3β overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
Caption: Ipatasertib inhibits Akt, blocking downstream signaling.
Caption: A logical workflow for troubleshooting Ipatasertib experiments.
References
- 1. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Ipatasertib-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Targeting activated Akt with GDC-0068, a novel selective Akt inhibitor that is efficacious in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Solubility Challenges with Akt1-IN-7: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting solubility issues encountered with the Akt1 inhibitor, Akt1-IN-7, during in vitro experiments. The following question-and-answer format directly addresses common challenges to ensure the successful application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is difficult to see in the vial. Is it empty?
A1: It is common for lyophilized compounds, especially in small quantities, to appear as a thin, transparent film or a small amount of powder at the bottom of the vial. Before assuming the vial is empty, please proceed with the recommended solubilization protocol.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: For most kinase inhibitors, including this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1] It is advisable to start by preparing a 10 mM stock solution.
Q3: My this compound solution in DMSO appears cloudy. What should I do?
A3: Cloudiness or visible precipitates in your DMSO stock solution can indicate that the compound's solubility limit has been exceeded or that the DMSO has absorbed moisture.[2][3] To address this, you can try the following:
-
Vortexing: Mix the solution thoroughly by vortexing.
-
Sonication: Sonicate the vial in a water bath for 10-15 minutes.[2]
-
Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes.[2]
If the solution remains cloudy, it may be necessary to start over with fresh, anhydrous DMSO.
Q4: Upon diluting my this compound DMSO stock into cell culture medium, a precipitate forms. Why is this happening and how can I prevent it?
A4: This is a common issue known as "precipitation upon dilution" and occurs because the inhibitor is significantly less soluble in aqueous solutions like cell culture media compared to DMSO.[4][5] Here are several strategies to prevent this:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize both insolubility and cytotoxicity.[2]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium.[5]
-
Dropwise Addition with Mixing: Add the DMSO stock to the aqueous medium dropwise while gently vortexing or stirring to ensure rapid and thorough mixing.[5]
-
Use of Surfactants: In some cases, adding a low concentration of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to your aqueous buffer can help maintain the compound in solution.[4]
Troubleshooting Guide
If you are experiencing persistent solubility issues with this compound, follow this systematic troubleshooting workflow.
Table 1: Troubleshooting Workflow for this compound Insolubility
| Symptom | Possible Cause | Suggested Solution |
| Powder does not dissolve in DMSO. | - Insufficient solvent volume.- Low-quality or hydrated DMSO. | - Incrementally increase the volume of DMSO.- Use fresh, anhydrous (water-free) DMSO.[3]- Gently warm and vortex the solution.[5] |
| Precipitate forms immediately upon dilution in aqueous media. | - The kinetic solubility of the compound has been exceeded. | - Lower the final concentration of this compound.- Reduce the final DMSO concentration (ideally ≤0.1% for cell-based assays).[6]- Perform a serial dilution.- Add the inhibitor to the media dropwise while vortexing.[5] |
| Solution becomes cloudy over time during the experiment. | - The compound is slowly precipitating out of solution due to temperature changes or interactions with media components. | - Maintain a constant temperature throughout the experiment.- If possible, reduce the incubation time.- Visually inspect assay plates for precipitation before and after the experiment. |
| Inconsistent results in cell-based assays. | - Poor solubility leading to an inaccurate effective concentration of the inhibitor. | - Perform a dose-response experiment to determine the optimal, soluble concentration range for your specific cell line and assay conditions.[6]- Ensure complete dissolution of the stock solution before preparing working solutions. |
Experimental Protocols
Below are generalized protocols for preparing this compound solutions and assessing its effect on cell viability. These protocols may require optimization for your specific experimental setup.
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Cell culture medium
Procedure for 10 mM Stock Solution:
-
Briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution.[2]
-
Visually inspect the solution to ensure it is clear and free of precipitates.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[4]
Procedure for Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in your desired cell culture medium to achieve the final experimental concentrations.
-
To minimize precipitation, add the DMSO stock to the medium dropwise while gently vortexing.[5]
-
Ensure the final DMSO concentration in the cell culture medium remains below 0.5%.[2]
-
Use the working solutions immediately after preparation.
Protocol 2: Cell Viability (MTT) Assay
This protocol provides a general method to determine the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound. Include a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizing Key Processes
To further aid in your experimental design and troubleshooting, the following diagrams illustrate the Akt signaling pathway and a recommended workflow for addressing solubility issues.
Caption: The PI3K/Akt1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting this compound insolubility issues.
References
Technical Support Center: Troubleshooting Akt1-IN-7 Western Blot Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering inconsistent Western blot results with Akt1-IN-7. The information is tailored to researchers, scientists, and drug development professionals working with this potent Akt1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect in a Western blot experiment?
This compound is a potent inhibitor of Akt1 with an IC50 value of less than 15 nM.[1][2][3][4][5][6][7][8] Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that plays a crucial role in cellular processes like cell survival, growth, and proliferation.[6] Akt1 is one of three highly related isoforms (Akt1, Akt2, and Akt3).[9] Upon activation by upstream signals, such as growth factors, Akt is phosphorylated at key residues (Threonine 308 and Serine 473 for Akt1).
Therefore, in a Western blot experiment, successful treatment with this compound is expected to lead to a dose- and time-dependent decrease in the phosphorylation of Akt1 at Serine 473 and/or Threonine 308. Consequently, the phosphorylation of downstream Akt substrates, such as GSK3β (at Serine 9) or PRAS40 (at Threonine 246), should also decrease. The total levels of Akt1 protein should remain unchanged and can be used as a loading control.
Q2: At what concentration and for how long should I treat my cells with this compound?
The optimal concentration and treatment time for this compound are cell-line dependent. While the reported IC50 is <15 nM, the effective concentration in your cellular model may vary. It is highly recommended to perform a dose-response experiment (e.g., with concentrations ranging from 1 nM to 1 µM) and a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal conditions for observing the desired inhibitory effect on Akt1 phosphorylation in your specific cell line.
Q3: Why am I not seeing a decrease in phosphorylated Akt (p-Akt) levels after treatment with this compound?
Several factors could contribute to this observation:
-
Suboptimal Inhibitor Concentration or Treatment Duration: As mentioned above, the effective concentration and treatment time need to be optimized for your specific cell line.
-
Inhibitor Potency and Stability: Ensure that the inhibitor has been stored correctly (typically at -20°C) and that the stock solution is not degraded.[1] Prepare fresh dilutions from a stock solution for each experiment.
-
High Basal Akt Activity: Some cell lines may have constitutively high levels of p-Akt due to mutations in upstream signaling pathways (e.g., PTEN loss or PIK3CA mutation). In such cases, a higher concentration of the inhibitor or a longer treatment time might be necessary to see a significant reduction in p-Akt.
-
Compensatory Signaling Pathways: Cells can sometimes activate alternative signaling pathways to compensate for the inhibition of Akt1. It may be useful to probe for the activation of other related kinases.
-
Issues with Western Blotting Technique: Problems with sample preparation, antibody performance, or the blotting procedure itself can lead to a lack of signal. Please refer to the detailed troubleshooting guide below.
Q4: Can this compound have off-target effects?
While this compound is reported as an Akt1 inhibitor, the potential for off-target effects should always be considered, especially at higher concentrations. Pan-Akt inhibitors have been associated with off-target effects on other kinases in the AGC family due to structural similarities. It is advisable to use the lowest effective concentration of the inhibitor to minimize potential off-target effects. If unexpected phenotypes are observed, consider using a second, structurally different Akt inhibitor to confirm that the observed effects are due to Akt1 inhibition.
Troubleshooting Inconsistent Western Blot Results
This section provides a detailed guide to troubleshooting common issues encountered when performing Western blots to assess the effect of this compound.
Problem 1: Weak or No Signal for Phospho-Akt (p-Akt)
| Possible Cause | Recommended Solution |
| Low abundance of p-Akt | - Stimulate the Akt pathway with a growth factor (e.g., insulin (B600854) or EGF) before inhibitor treatment to increase the basal p-Akt signal. - Increase the amount of protein loaded onto the gel (30-50 µg of total protein is a good starting point). |
| Ineffective Antibodies | - Use phospho-specific antibodies from a reputable supplier that have been validated for Western blotting. - Optimize the primary antibody concentration; a dot blot can be used to check antibody activity. - Ensure the secondary antibody is appropriate for the primary antibody and is not expired. |
| Suboptimal Blocking | - For phospho-proteins, blocking with 3-5% Bovine Serum Albumin (BSA) in TBST is recommended over non-fat dry milk, as milk contains phosphoproteins that can cause high background. |
| Issues with Sample Preparation | - Crucially, add phosphatase and protease inhibitors to your lysis buffer to prevent dephosphorylation and degradation of your target proteins.[3] - Perform all sample preparation steps on ice or at 4°C to minimize enzymatic activity.[3] |
| Poor Protein Transfer | - Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S before blocking. - For large proteins like Akt (~60 kDa), ensure adequate transfer time. For smaller downstream targets, be mindful of over-transfer (transferring through the membrane). |
Problem 2: High Background
| Possible Cause | Recommended Solution |
| Inadequate Blocking | - Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). - Increase the concentration of the blocking agent (e.g., up to 5% BSA). |
| Antibody Concentration Too High | - Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. |
| Insufficient Washing | - Increase the number and duration of washes after primary and secondary antibody incubations. Adding a detergent like Tween-20 to the wash buffer can help reduce non-specific binding. |
| Contaminated Buffers | - Prepare fresh buffers, especially the wash buffer (TBST), for each experiment. |
Problem 3: Non-Specific Bands
| Possible Cause | Recommended Solution |
| Antibody Cross-Reactivity | - Check the antibody datasheet for known cross-reactivities. - Use a more specific antibody or try a different antibody clone. |
| Protein Degradation | - Add protease inhibitors to your lysis buffer and keep samples on ice. Degradation products may be recognized by the antibody, leading to lower molecular weight bands. |
| High Protein Load | - Reduce the amount of protein loaded on the gel to minimize non-specific antibody binding. |
Experimental Protocols
Cell Lysis for Phosphoprotein Analysis
-
Preparation: Pre-chill all buffers, reagents, and a microcentrifuge to 4°C.
-
Cell Treatment: Culture and treat your cells with this compound at the desired concentrations and for the appropriate duration. Include positive and negative controls.
-
Washing: Place the cell culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Scraping and Collection: Use a cell scraper to collect the cell lysate and transfer it to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
Western Blotting Protocol
-
Sample Preparation: Mix the desired amount of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein for each sample into the wells of an SDS-PAGE gel. Include a molecular weight marker. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
Staining (Optional): Briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer. Destain with wash buffer.
-
Blocking: Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473, anti-total-Akt) diluted in 5% BSA in TBST, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence detection system.
Visualizations
Caption: Simplified Akt1 signaling pathway and the inhibitory action of this compound.
Caption: Key stages of the Western blot experimental workflow.
Caption: A logical approach to troubleshooting inconsistent Western blot results.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Akt1抑制剂 | MCE [medchemexpress.cn]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
Technical Support Center: Validating Akt1-IN-7 Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the efficacy of Akt1-IN-7 in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of Akt1, also known as Protein Kinase B (PKB), a serine/threonine-specific protein kinase. It has a reported IC50 of less than 15 nM[1]. Akt kinases are central nodes in signaling pathways that regulate cell growth, proliferation, survival, and metabolism[2][3]. Dysregulation of the Akt pathway is a hallmark of many cancers, making it a key therapeutic target[3]. While the exact mechanism for this compound is not detailed in the provided search results, Akt inhibitors generally function by either competing with ATP at the kinase's active site or by binding to an allosteric site to lock the kinase in an inactive conformation.
Q2: What is a good starting concentration for this compound in a new cell line?
A good starting point for determining the optimal concentration of this compound is to perform a dose-response curve. Based on its low nanomolar IC50 (<15 nM), a suggested starting range for cell-based assays would be from 0.1 nM to 10 µM. This wide range will help to identify the EC50 (half-maximal effective concentration) for inhibiting downstream signaling and the GI50 (half-maximal growth inhibition) in your specific cell line.
Q3: How can I confirm that this compound is inhibiting its target in my cells?
The most direct method is to perform a Western blot to assess the phosphorylation status of Akt1 at its key activation sites, Threonine 308 (Thr308) and Serine 473 (Ser473). A decrease in the levels of phosphorylated Akt1 (p-Akt1) relative to the total Akt1 protein levels indicates on-target activity. It is also recommended to examine the phosphorylation of a well-established downstream substrate of Akt, such as GSK3β (at Ser9) or FOXO transcription factors.
Q4: What are the expected downstream effects of Akt1 inhibition?
Inhibition of Akt1 is expected to lead to decreased cell proliferation, reduced cell viability, and induction of apoptosis. These effects can be measured using various assays, such as MTT or CCK-8 for cell viability and Annexin V/PI staining for apoptosis.
Experimental Workflow for Validating this compound
Caption: A general experimental workflow for validating the efficacy of this compound in a new cell line.
Akt1 Signaling Pathway
Caption: The PI3K/Akt1 signaling pathway and the point of inhibition by this compound.
Data Summary
| Parameter | Value | Source |
| This compound IC50 | <15 nM | [1] |
| Suggested Starting Concentration Range (Cell-based assays) | 0.1 nM - 10 µM | Expert Recommendation |
| Western Blot Protein Load | 20-40 µg | General Protocol |
| Cell Seeding Density (96-well plate) | 5,000 - 10,000 cells/well | General Protocol |
Troubleshooting Guides
Western Blotting for Phospho-Akt1
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak p-Akt1 signal | - Insufficient protein loading.- Inactive antibody.- Phosphatases in lysis buffer.- Low basal p-Akt1 levels. | - Load 20-40 µg of protein.- Use a fresh antibody aliquot and include a positive control.- Always add phosphatase inhibitors to your lysis buffer.- Stimulate cells with a growth factor (e.g., insulin, EGF) to induce Akt phosphorylation. |
| High background | - Blocking agent is not optimal (e.g., milk for phospho-antibodies).- Antibody concentration is too high.- Insufficient washing. | - Use 5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilution.- Titrate primary and secondary antibodies.- Increase the number and duration of washes. |
| Multiple non-specific bands | - Antibody is not specific.- Protein degradation. | - Use a validated antibody and check the product datasheet for expected band size.- Use fresh lysis buffer with protease inhibitors and keep samples on ice. |
Cell Viability Assays (MTT/CCK-8)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Uneven cell seeding.- "Edge effect" in 96-well plates.- Pipetting errors. | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.- Use calibrated pipettes and be consistent. |
| Low signal or poor dynamic range | - Cell number is too low or too high.- Incubation time with the reagent is not optimal. | - Optimize cell seeding density for your cell line.- Perform a time-course experiment (e.g., 1-4 hours) for reagent incubation. |
| Compound interference | - The inhibitor is colored or has reducing properties. | - Run a control with the inhibitor in media without cells to check for background absorbance. |
Apoptosis Assay (Annexin V/PI Staining)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High percentage of Annexin V positive cells in the negative control | - Cells are unhealthy or overgrown.- Harsh cell handling (e.g., over-trypsinization). | - Use cells in the logarithmic growth phase.- Be gentle during cell harvesting and washing. |
| No significant increase in apoptosis after treatment | - Inhibitor concentration is too low or incubation time is too short.- The cell line is resistant to apoptosis induction via Akt1 inhibition. | - Perform a dose-response and time-course experiment.- Consider that the inhibitor may be cytostatic rather than cytotoxic in this cell line. |
| Poor separation of cell populations | - Incorrect compensation settings on the flow cytometer.- Delayed analysis after staining. | - Use single-stain controls to set proper compensation.- Analyze samples as soon as possible after staining. |
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot unexpected results during this compound validation.
Detailed Experimental Protocols
Protocol 1: Western Blot for p-Akt1 and Total Akt1
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per well onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt1 (Ser473), p-Akt1 (Thr308), and total Akt1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the p-Akt1 signal to the total Akt1 signal.
Protocol 2: Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Inhibitor Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells in 6-well plates with this compound at concentrations determined from the cell viability assay (e.g., 1x and 5x GI50) for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.
-
Washing: Wash cells with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add more binding buffer and analyze the samples on a flow cytometer within one hour. Use single-stained controls for compensation.
-
Data Interpretation: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
References
Navigating Resistance to Akt Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding resistance mechanisms encountered during prolonged treatment with the allosteric Akt inhibitor, Akt1-IN-7.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance to allosteric Akt inhibitors?
A1: Acquired resistance to allosteric Akt inhibitors, such as this compound, can arise through several distinct mechanisms. The most commonly observed mechanisms include:
-
Alterations in the Akt Isoforms: This can manifest as mutations in the AKT1 gene, which may prevent the binding of the allosteric inhibitor. Another key mechanism is the upregulation of other Akt isoforms, particularly AKT3.[1][2] The increased expression of AKT3 can compensate for the inhibition of AKT1, thereby maintaining downstream signaling.[2]
-
Activation of Compensatory Signaling Pathways: Cancer cells can develop resistance by rewiring their signaling networks. This often involves the hyper-activation of parallel pathways that can bypass the need for Akt signaling. For instance, the activation of PIM kinases has been observed in resistance to ATP-competitive Akt inhibitors and represents a potential compensatory mechanism.[1]
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Upregulation of Receptor Tyrosine Kinases (RTKs): Prolonged treatment with Akt inhibitors can lead to the hyper-phosphorylation and activation of multiple RTKs, such as EGFR, HER2, and HGFR.[3] This activation can re-stimulate the PI3K/Akt pathway or other survival pathways, thus circumventing the inhibitory effect of the drug.[3][4]
Q2: How can we experimentally determine which resistance mechanism is present in our resistant cell lines?
A2: A multi-pronged experimental approach is recommended to elucidate the specific resistance mechanism:
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Sequence Analysis: Perform sanger or next-generation sequencing of the AKT1 gene in your resistant cell lines to identify potential mutations in the allosteric binding site.
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Gene and Protein Expression Analysis: Use quantitative PCR (qPCR) and immunoblotting to assess the expression levels of all three Akt isoforms (AKT1, AKT2, and AKT3). A significant upregulation of AKT3 in resistant cells is a strong indicator of this resistance mechanism.[2]
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: This antibody-based array allows for the simultaneous detection of the phosphorylation status of numerous RTKs. A significant increase in the phosphorylation of specific RTKs in resistant cells compared to parental cells points towards this mechanism of resistance.[3]
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Analysis of Parallel Signaling Pathways: Perform immunoblotting to check the activation status (phosphorylation) of key components of parallel survival pathways, such as PIM and MAPK/ERK kinases.
Q3: If we identify AKT3 upregulation as the resistance mechanism, what are the potential therapeutic strategies to overcome it?
A3: If AKT3 upregulation is confirmed, a logical next step is to target this isoform. You can use siRNA or shRNA to specifically knock down AKT3 expression in your resistant cells. A restored sensitivity to this compound upon AKT3 knockdown would confirm its role in the resistance.[2] From a therapeutic standpoint, this suggests that a combination therapy involving this compound and an AKT3-specific inhibitor could be a viable strategy.
Q4: What is the difference in resistance mechanisms between allosteric and ATP-competitive Akt inhibitors?
A4: Research indicates that distinct resistance mechanisms arise for these two classes of inhibitors.[1][5] Resistance to allosteric inhibitors like MK-2206 (and by extension, this compound) is frequently associated with genetic alterations in the AKT gene itself or isoform switching.[1] In contrast, resistance to ATP-competitive inhibitors is more often driven by the activation of compensatory (parallel) signaling pathways, such as the PIM kinase pathway, to bypass the inhibited Akt node.[1] This is a critical consideration when designing second-line treatment strategies.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Gradual loss of sensitivity to this compound over several weeks/months of treatment. | Development of acquired resistance. | 1. Establish and bank a resistant cell line by continuous culture in the presence of the inhibitor. 2. Perform dose-response curves to quantify the shift in IC50. 3. Investigate the potential resistance mechanisms as outlined in Q2 of the FAQ. |
| Resistant cells show sustained phosphorylation of downstream Akt targets (e.g., PRAS40, GSK3β) despite treatment with this compound. | The inhibitory effect of the drug is being bypassed. | 1. Confirm the finding by immunoblotting for p-PRAS40 and p-GSK3β. 2. Investigate upregulation of AKT3 or activation of RTKs and parallel signaling pathways. |
| Resistance to this compound is reversible after a drug-free holiday. | Epigenetic reprogramming or transient adaptation. | 1. Culture the resistant cells in a drug-free medium for several passages. 2. Re-challenge the cells with this compound and perform a dose-response assay to see if sensitivity is restored.[2][3] 3. This may indicate that epigenetic mechanisms are involved in regulating the expression of genes conferring resistance, such as AKT3.[2] |
Quantitative Data Summary
| Cell Line Model | Inhibitor | Concentration Range for Resistance Development | Observed Resistance Mechanism | Reference |
| T47D Breast Cancer | MK-2206 (Allosteric) | 0.2 µM to 5 µM over 2 months | Upregulation of AKT3 | [2] |
| BT474 Breast Cancer | MK-2206 (Allosteric) | Starting at 0.2 µM or 1 µM with gradual increase | Hyper-phosphorylation of multiple RTKs (EGFR, Her2, etc.) | [3] |
| LNCaP Prostate Cancer | MK-2206 (Allosteric) | Not specified | Alterations in AKT | [1] |
| LNCaP Prostate Cancer | Ipatasertib (ATP-competitive) | Not specified | Activation of PIM signaling | [1] |
Experimental Protocols
Generation of Akt Inhibitor-Resistant Cell Lines
This protocol is adapted from studies developing resistance to the allosteric inhibitor MK-2206.[2]
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Initial Seeding: Plate the parental cancer cell line at a low density.
-
Dose Escalation: Begin treatment with a low concentration of this compound (e.g., near the IC20).
-
Monitoring and Sub-culturing: Monitor cell growth. When the cells resume proliferation, subculture them and gradually increase the concentration of this compound. This process is typically carried out over a period of 2-6 months.
-
Maintenance of Resistant Lines: Once the cells are able to proliferate in a high concentration of the inhibitor (e.g., 5 µM), they can be considered a resistant line and should be continuously cultured in the presence of this concentration to maintain the resistant phenotype.
Phospho-Receptor Tyrosine Kinase (RTK) Array
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Cell Lysis: Grow parental and resistant cells to 70-80% confluency. Lyse the cells using the lysis buffer provided with the commercial RTK array kit.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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Array Incubation: Incubate the array membranes with equal amounts of protein lysate from parental and resistant cells as per the manufacturer's instructions. This allows the phosphorylated RTKs in the lysate to bind to the corresponding capture antibodies on the membrane.
-
Detection: Wash the membranes and incubate with a pan anti-phospho-tyrosine antibody conjugated to horseradish peroxidase (HRP).
-
Visualization: Add a chemiluminescent substrate and visualize the signal using an appropriate imaging system. The intensity of the spots corresponds to the phosphorylation level of each RTK.
Visualizations
Caption: Canonical PI3K/Akt signaling pathway and the point of inhibition by this compound.
Caption: Overview of acquired resistance mechanisms to allosteric Akt inhibitors.
Caption: Experimental workflow for identifying Akt inhibitor resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Akt Inhibitors
A Focus on Akti-1/2 (Akt Inhibitor VIII) and General Principles for Akt Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Given the lack of specific information on "Akt1-IN-7," this guide will focus on the well-characterized, selective Akt1/2 inhibitor, Akti-1/2 (also known as Akt Inhibitor VIII) . The principles and troubleshooting strategies discussed are broadly applicable to other Akt inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Akti-1/2?
Akti-1/2 is a cell-permeable, reversible, and selective inhibitor of Akt1 and Akt2. It functions as an allosteric inhibitor, meaning it does not compete with ATP for the kinase's active site.[1] Instead, its inhibitory action is dependent on the pleckstrin homology (PH) domain of Akt. By binding to a site involving the PH domain, it locks the kinase in an inactive conformation, preventing its recruitment to the cell membrane and subsequent activation by phosphorylation.[2][3]
Q2: I'm not seeing the expected decrease in phosphorylation of Akt's downstream targets. What could be wrong?
Several factors could contribute to this observation:
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Suboptimal Inhibitor Concentration: Ensure you are using an appropriate concentration of the inhibitor for your specific cell type. A dose-response experiment is crucial to determine the effective concentration in your system.
-
Incorrect Timing of Treatment: The kinetics of pathway inhibition can vary between cell lines and experimental conditions. Perform a time-course experiment to identify the optimal treatment duration.
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Cellular Context and Pathway Redundancy: The PI3K/Akt signaling network is highly complex with numerous feedback loops and crosstalk with other pathways, such as the MAPK pathway.[4] Inhibition of Akt may lead to the activation of compensatory signaling pathways that can still phosphorylate some downstream targets.
-
Inhibitor Inactivity: Confirm that the inhibitor has been stored correctly and has not degraded. Prepare fresh stock solutions in the recommended solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles.
Q3: I am observing an increase in Akt phosphorylation (p-Akt) at Ser473 and/or Thr308 after treating with an Akt inhibitor. Is this expected?
This phenomenon, known as paradoxical hyperphosphorylation , is a documented and unexpected result when using certain ATP-competitive Akt inhibitors.[5][6] While Akti-1/2 is an allosteric inhibitor, and this effect is more commonly reported for ATP-competitive inhibitors, it's a critical concept to be aware of when working with any Akt inhibitor. This hyperphosphorylation can occur despite the inhibition of Akt's catalytic activity and its downstream signaling.[4][5] One hypothesis is that inhibitor binding can lock Akt in a conformation that makes it a better substrate for its upstream kinases (PDK1 and mTORC2) while preventing dephosphorylation by phosphatases.[4] This highlights the importance of assessing downstream targets of Akt (e.g., p-GSK3β, p-S6) to confirm functional inhibition of the pathway, rather than relying solely on p-Akt levels as a readout of inhibitor efficacy.[6]
Q4: My cell viability assay results are inconsistent. What are some common pitfalls?
Inconsistent results in cell viability assays (e.g., MTT, CCK-8) can arise from several factors:
-
Inconsistent Cell Seeding Density: Variations in the initial number of cells per well can significantly impact the final readout.[7]
-
Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can affect cell growth and inhibitor concentration. It is recommended to fill the outer wells with sterile media or PBS and not use them for experimental samples.[8]
-
Inhibitor Precipitation: Visually inspect the culture media after adding the inhibitor to ensure it has not precipitated out of solution.
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Assay Duration: The incubation time with the inhibitor is critical. Anti-proliferative effects may require longer incubation times (e.g., 48-72 hours) to become apparent.[8]
Q5: What are the known off-target effects of Akti-1/2?
While Akti-1/2 is selective for Akt1 and Akt2, it has been shown to have off-target effects, particularly at higher concentrations. Notably, it can inhibit Calcium/calmodulin-dependent protein kinase Iα (CaMKIα) at concentrations comparable to those that inhibit Akt.[1][9] This could lead to unexpected phenotypes related to CaMKIα signaling. It is crucial to use the lowest effective concentration of the inhibitor and, when possible, validate findings with a structurally different Akt inhibitor to ensure the observed effects are on-target.[2]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Akti-1/2
| Target | IC50 (nM) | Source |
| Akt1 | 58 | [10] |
| Akt2 | 210 | [10] |
| Akt3 | 2119 | [10][11] |
Table 2: Cellular Activity of Akti-1/2
| Cell Line | Assay | IC50 | Source |
| C33A | IPKA | 305 nM (Akt1) | [12] |
| C33A | IPKA | 2086 nM (Akt2) | [12] |
| HCC827 | Cell Growth | 4.7 µM | [12] |
| NCI-H522 | Cell Growth | 7.25 µM | [12] |
| NCI-1651 | Cell Growth | 9.5 µM | [12] |
Mandatory Visualizations
Caption: Canonical PI3K/Akt signaling pathway and the point of inhibition by Akti-1/2.
Caption: A typical experimental workflow for characterizing an Akt inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scientificarchives.com [scientificarchives.com]
- 5. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Akti-1/2, an allosteric inhibitor of Akt 1 and 2, efficiently inhibits CaMKIα activity and aryl hydrocarbon receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. AKT inhibitor VIII | Apoptosis | Akt | TargetMol [targetmol.com]
Validation & Comparative
A Comparative Guide for Researchers: Akt1-IN-7 vs. Pan-Akt Inhibitors
In the landscape of cancer research and drug development, the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical target due to its frequent dysregulation in various malignancies. Inhibition of the Akt kinase family, comprising Akt1, Akt2, and Akt3, has emerged as a promising therapeutic strategy. This guide provides a detailed comparison between the novel, potent Akt1-selective inhibitor, Akt1-IN-7, and a range of pan-Akt inhibitors that target all three isoforms. This objective analysis, supported by experimental data and methodologies, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research.
Introduction to Akt Inhibition Strategies
Akt inhibitors can be broadly categorized based on their selectivity for the three Akt isoforms. Pan-Akt inhibitors are designed to block the activity of Akt1, Akt2, and Akt3 simultaneously. While this approach can be effective in tumors where multiple isoforms contribute to oncogenesis, it can also lead to off-target effects and toxicities due to the essential physiological roles of each isoform. For instance, inhibition of Akt2 has been linked to metabolic side effects like hyperglycemia.[1]
In contrast, isoform-selective inhibitors, such as this compound, are developed to target a specific Akt isoform. This strategy aims to achieve a more favorable therapeutic window by minimizing off-target toxicities associated with the inhibition of other isoforms. Akt1 is frequently implicated in cell survival and proliferation in various cancers, making it an attractive target for selective inhibition.[2]
This compound: A Potent and Selective Akt1 Inhibitor
This compound (also known as Compound 370) has been identified as a highly potent inhibitor of Akt1, with a reported half-maximal inhibitory concentration (IC50) of less than 15 nM.[3] While extensive peer-reviewed data on its full selectivity profile and cellular effects are still emerging, its high potency for Akt1 positions it as a significant tool for studying the specific roles of this isoform and as a potential therapeutic agent.
Comparative Analysis: this compound vs. Pan-Akt Inhibitors
To provide a clear comparison, the following tables summarize the key characteristics of this compound alongside several well-characterized pan-Akt inhibitors that are in various stages of preclinical and clinical development.
Table 1: Biochemical Potency (IC50) of Akt Inhibitors
| Inhibitor | Type | Akt1 (nM) | Akt2 (nM) | Akt3 (nM) | Reference(s) |
| This compound | Akt1-Selective | <15 | Data not available | Data not available | [3] |
| Capivasertib (AZD5363) | Pan-Akt | ~10 | ~10 | ~10 | [4] |
| Ipatasertib (GDC-0068) | Pan-Akt | 5 | 28 | 8 | [5] |
| MK-2206 | Pan-Akt (Allosteric) | 8.1 | 12 | 65 | [6] |
| Afuresertib (GSK2110183) | Pan-Akt | Data not available | Data not available | Data not available | [7] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Key Characteristics and Clinical Status
| Inhibitor | Mechanism of Action | Key Features | Clinical Development Status |
| This compound | ATP-Competitive (presumed) | High potency for Akt1. | Preclinical |
| Capivasertib (AZD5363) | ATP-Competitive | Potent, selective inhibitor of all three AKT isoforms. | Phase III trials for various cancers.[8] |
| Ipatasertib (GDC-0068) | ATP-Competitive | Potent and selective pan-Akt kinase inhibitor. | Investigated in various clinical trials, including as monotherapy.[5][8] |
| MK-2206 | Allosteric | Binds to a site distinct from the ATP-binding pocket. | Investigated in multiple clinical trials. |
| Afuresertib (GSK2110183) | ATP-Competitive | Orally bioavailable pan-Akt inhibitor with a preference for Akt1.[7] | Clinical trials for various malignancies. |
Signaling Pathways and Experimental Workflows
The diagrams below, generated using the DOT language, illustrate the Akt signaling pathway and a typical experimental workflow for evaluating Akt inhibitors.
Caption: The PI3K/Akt signaling pathway and points of inhibition.
Caption: A typical workflow for comparing Akt inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitors. Below are outlines of key experimental protocols.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific kinase by 50%.
Principle: This assay measures the phosphorylation of a substrate peptide by a purified recombinant Akt isoform in the presence of varying concentrations of the inhibitor.
Materials:
-
Recombinant human Akt1, Akt2, and Akt3 enzymes
-
Biotinylated peptide substrate (e.g., Crosstide)
-
ATP
-
Kinase buffer
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Inhibitor compound (e.g., this compound, pan-Akt inhibitor)
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Streptavidin-coated plates
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Phospho-specific antibody conjugated to a detectable label (e.g., HRP, fluorescent probe)
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Detection reagent (e.g., TMB, fluorescent substrate)
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Plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a microplate, add the kinase, peptide substrate, and inhibitor solution to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
-
Wash the plate to remove unbound components.
-
Add the phospho-specific antibody and incubate.
-
Wash the plate and add the detection reagent.
-
Measure the signal using a plate reader.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Proliferation Assay (MTT Assay)
Objective: To assess the effect of an inhibitor on the metabolic activity and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Inhibitor compound
-
MTT solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the inhibitor for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis for Pathway Modulation
Objective: To determine the effect of an inhibitor on the phosphorylation status of Akt and its downstream targets.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.
Materials:
-
Cancer cell line
-
Inhibitor compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β, anti-total-GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the inhibitor for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Analyze the band intensities to assess changes in protein phosphorylation.
Conclusion
The choice between an Akt1-selective inhibitor like this compound and a pan-Akt inhibitor depends on the specific research question and therapeutic context. This compound, with its high potency for Akt1, offers a valuable tool for dissecting the specific functions of this isoform and holds promise for targeted therapies with a potentially improved safety profile. Pan-Akt inhibitors, on the other hand, may be more effective in cancers driven by multiple Akt isoforms. The provided data and protocols offer a framework for researchers to rigorously evaluate and compare these different classes of Akt inhibitors in their own experimental systems. As more data on this compound becomes available, its position and utility in the field of Akt-targeted therapies will become clearer.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dovepress.com [dovepress.com]
A Comparative Guide to Akt Inhibitors: Akt1-IN-7 vs. MK-2206
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[1] Its frequent dysregulation in a wide array of human cancers has made it a prime target for therapeutic intervention. This guide provides a detailed comparison of two inhibitors targeting the central pathway node, Akt: Akt1-IN-7 and the clinical trial candidate MK-2206.
Mechanism of Action: A Tale of Two Inhibitors
The method by which a drug inhibits its target is fundamental to understanding its efficacy and potential off-target effects. Akt inhibitors are broadly classified based on their binding mechanism.
MK-2206 is a well-characterized, orally bioavailable allosteric inhibitor of all three Akt isoforms (pan-Akt inhibitor).[2] It binds to a site distinct from the ATP-binding pocket, specifically in a pocket formed between the pleckstrin homology (PH) and kinase domains.[3] This binding locks the kinase in an inactive conformation, preventing its translocation to the cell membrane and subsequent activation by phosphorylation.[3]
This compound is described as an Akt1 inhibitor.[4] However, detailed, peer-reviewed information regarding its precise mechanism of action—whether it is an ATP-competitive or an allosteric inhibitor—is not publicly available at the time of this guide's publication. This represents a significant gap in knowledge for a direct mechanistic comparison.
Comparative Efficacy: A Data-Driven Analysis
The efficacy of an inhibitor is quantitatively assessed by its ability to inhibit the target enzyme and suppress cancer cell growth, typically measured by the half-maximal inhibitory concentration (IC50).
Biochemical Potency: Inhibition of Akt Isoforms
The potency of each inhibitor against the three Akt isoforms (Akt1, Akt2, and Akt3) in cell-free enzymatic assays is a key indicator of its selectivity and potential therapeutic window.
| Inhibitor | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Mechanism | Citation(s) |
| This compound | < 15 | Not Available | Not Available | Not Available | [4] |
| MK-2206 | 8 | 12 | 65 | Allosteric | [1][2] |
Note: Data for this compound is limited and sourced from a commercial vendor. "Not Available" indicates that the data could not be found in peer-reviewed literature.
Cellular Potency: Growth Inhibition of Cancer Cell Lines
The ultimate preclinical measure of an inhibitor's efficacy is its ability to halt the proliferation of cancer cells. The following table summarizes the growth inhibitory IC50 values for MK-2206 in a selection of human cancer cell lines. Due to a lack of published data, a similar summary for this compound cannot be provided.
| Cancer Type | Cell Line | MK-2206 IC50 (µM) | Citation(s) |
| Neuroblastoma | NGP | 0.6 | [5] |
| Neuroblastoma | AS | 16.5 | [5] |
| Acute Lymphoblastic Leukemia | COG-LL-317 | < 0.2 | [6] |
| Acute Lymphoblastic Leukemia | RS4;11 | < 0.2 | [6] |
| Acute Myeloid Leukemia | Kasumi-1 | < 0.2 | [6] |
| Ewing Sarcoma | CHLA-10 | < 0.2 | [6] |
| Breast Cancer (Aromatase-Resistant) | RAD-R | 0.022 | [7] |
| Breast Cancer (Aromatase-Resistant) | LET-R | 0.080 | [7] |
| Breast Cancer (Aromatase-Resistant) | MCF-7aro | 0.090 | [7] |
| Lung Cancer (MDR) | H460/MX20 | > 1 (alone) | [8] |
| Colon Cancer (MDR) | S1-M1-80 | > 1 (alone) | [8] |
Note: The sensitivity of cancer cell lines to MK-2206 has been shown to be greater in lines with mutations in PIK3CA or loss of PTEN.[2]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and the experimental steps used to assess these inhibitors is crucial for a comprehensive understanding.
Caption: The PI3K/Akt Signaling Pathway.
Caption: General workflow for inhibitor efficacy testing.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate Akt inhibitor efficacy.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Inhibitor Treatment: The following day, treat the cells with a range of concentrations of this compound or MK-2206. Include a vehicle-only (e.g., DMSO) control.
-
Incubation: Incubate the plates for a specified period, typically 72-96 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add a solubilization agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.[5]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value for growth inhibition.
Western Blot Analysis for Akt Phosphorylation
This technique is used to detect the levels of phosphorylated Akt (p-Akt), a direct marker of target engagement and pathway inhibition, relative to the total amount of Akt protein.[10]
-
Cell Culture and Treatment: Plate cells in 6-well plates to achieve 70-80% confluency. Treat with various concentrations of the inhibitor for a shorter duration (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total Akt and a loading control (e.g., β-actin or GAPDH).
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt.
Conclusion and Future Directions
MK-2206 is a well-documented, potent, allosteric pan-Akt inhibitor with a significant body of preclinical and clinical data supporting its activity. Its efficacy is particularly noted in cancer cell lines with PI3K pathway alterations.
In contrast, this compound is presented as a potent Akt1 inhibitor, but a profound lack of publicly available, peer-reviewed data on its mechanism of action, isoform selectivity, and cellular efficacy prevents a direct and objective comparison with MK-2206. For researchers considering this compound, independent characterization of these fundamental properties is strongly recommended.
Future head-to-head studies under identical experimental conditions are necessary to definitively compare the efficacy and selectivity of these two compounds. Such studies would be invaluable to the research community for making informed decisions on the selection of chemical probes to investigate Akt signaling in cancer biology and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. The AKT inhibitor, MK-2206, attenuates ABCG2-mediated drug resistance in lung and colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Akt1-IN-7 and Akt2-Specific Inhibitors in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt (also known as protein kinase B) is a critical node in the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in breast cancer. The three Akt isoforms (Akt1, Akt2, and Akt3) share high sequence homology but exhibit distinct and sometimes opposing roles in tumor biology. Akt1 is primarily associated with tumor growth and proliferation, while Akt2 is more prominently linked to invasion, metastasis, and therapy resistance.[1] This distinction has spurred the development of isoform-selective inhibitors to target specific aspects of breast cancer progression and overcome the limitations of pan-Akt inhibitors.
This guide provides an objective comparison of a potent and selective Akt1 inhibitor, Akt1-IN-7, and a representative selective Akt2 inhibitor, CCT128930, based on available preclinical data.
Mechanism of Action: Targeting Distinct Oncogenic Drivers
This compound is a potent inhibitor of Akt1 with a reported IC50 of less than 15 nM.[2] As an Akt1-selective inhibitor, its mechanism of action is centered on suppressing the proliferative signals driven by this isoform. By inhibiting Akt1, this compound is expected to block downstream signaling pathways that promote cell cycle progression and survival of tumor cells. Further details on its specific binding mode and full isoform selectivity profile are under investigation, with initial information available in patent literature.[3]
CCT128930 is an ATP-competitive inhibitor with high selectivity for Akt2, boasting an IC50 of 6 nM.[4] Its mode of action involves preventing the downstream signaling cascades regulated by Akt2, which are crucial for cancer cell invasion and metastasis.[1][5] Studies have shown that while Akt1 inhibition can suppress tumor growth, it may also paradoxically promote invasion in some contexts. Conversely, targeting Akt2 is a more direct strategy to impede the metastatic spread of breast cancer cells.[1][6]
Preclinical Performance: A Head-to-Head Look
Direct comparative studies between this compound and CCT128930 in the same breast cancer models are not yet publicly available. However, by compiling data from independent preclinical studies, we can construct a comparative overview of their potential efficacy.
In Vitro Activity
The following table summarizes the reported in vitro potency of this compound and CCT128930.
| Inhibitor | Target | IC50 (nM) | Breast Cancer Cell Line Growth Inhibition (GI50 µM) |
| This compound | Akt1 | < 15[2] | Data not publicly available |
| CCT128930 | Akt2 | 6[4] | BT474: Data not specified, but antitumor activity observed in vivo[4][7] |
Note: GI50 values can vary depending on the cell line and assay conditions.
In Vivo Efficacy
The following table summarizes the available in vivo data for CCT128930 in a breast cancer xenograft model. In vivo data for this compound in breast cancer models is not yet publicly available.
| Inhibitor | Breast Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | Data not publicly available | - | - | |
| CCT128930 | BT474 xenograft | 25 or 40 mg/kg, i.p., daily or twice daily for 5 days | Significant antitumor activity observed | [4][7] |
Signaling Pathways and Experimental Workflows
To understand the context of these inhibitors' actions and the methods used to evaluate them, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key experiments used to evaluate Akt inhibitors.
In Vitro Kinase Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the kinase activity of purified Akt1 or Akt2.
Materials:
-
Recombinant human Akt1 or Akt2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Peptide substrate (e.g., Crosstide)
-
ATP
-
Test inhibitor (this compound or CCT128930) at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 384-well plate, add the kinase, peptide substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Cell Viability Assay (GI50 Determination)
Objective: To determine the concentration of an inhibitor required to inhibit the growth of breast cancer cell lines by 50%.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, BT474)
-
Complete cell culture medium
-
96-well plates
-
Test inhibitor (this compound or CCT128930) at various concentrations
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar assay
Procedure:
-
Seed breast cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test inhibitor.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the GI50 value.
Western Blot Analysis
Objective: To assess the effect of the inhibitor on the phosphorylation of Akt and its downstream targets.
Materials:
-
Breast cancer cells treated with the inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-GSK3β, anti-total GSK3β)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities to determine the relative phosphorylation levels.
In Vivo Xenograft Study
Objective: To evaluate the antitumor efficacy of the inhibitor in a mouse model of breast cancer.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Breast cancer cells (e.g., BT474)
-
Matrigel (optional)
-
Test inhibitor formulated for in vivo administration
Procedure:
-
Subcutaneously implant breast cancer cells into the flank of the mice.
-
Once tumors are established (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control according to the specified dosing regimen and route (e.g., intraperitoneal injection).
-
Measure tumor volume regularly using calipers.
-
At the end of the study, excise tumors for weight measurement and pharmacodynamic analysis (e.g., Western blotting).
-
Plot tumor growth curves to assess the antitumor efficacy.
Conclusion and Future Directions
The distinct roles of Akt1 and Akt2 in breast cancer progression provide a strong rationale for the development of isoform-selective inhibitors. This compound, as a potent Akt1 inhibitor, holds promise for targeting the proliferative aspects of breast cancer. In contrast, Akt2-selective inhibitors like CCT128930 are poised to be effective in combating metastasis and invasion.
The data presented in this guide, while not from direct head-to-head studies, offers a preliminary framework for comparing these two therapeutic strategies. Further research, including direct comparative preclinical studies and the eventual clinical evaluation of highly selective inhibitors, will be crucial to fully elucidate their therapeutic potential in different subtypes and stages of breast cancer. The development of predictive biomarkers will also be essential for identifying patient populations most likely to benefit from either Akt1 or Akt2 targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. WO2024073371A1 - Akt1 modulators - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selectivity Studies and Free Energy Calculations of AKT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. probiologists.com [probiologists.com]
- 7. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]
Validating Akt1-IN-7 Target Specificity: A Comparative Guide with siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the small molecule inhibitor Akt1-IN-7 and small interfering RNA (siRNA) for the validation of Akt1 target specificity. By presenting available data, detailed experimental protocols, and visual representations of the underlying biological pathways, this document aims to assist researchers in making informed decisions for their experimental designs.
Introduction to Akt1 Inhibition
The serine/threonine kinase Akt1 is a central node in the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, growth, and metabolism.[1][2] Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.[3][4] Two primary methods for interrogating Akt1 function are through small molecule inhibitors and genetic knockdown using siRNA.
This compound is a potent Akt1 inhibitor with an IC50 value of less than 15 nM.[5] As a small molecule, it offers rapid and reversible inhibition of the kinase's catalytic activity.[6]
Akt1 siRNA provides a genetic approach to validate the function of Akt1. By targeting Akt1 messenger RNA (mRNA) for degradation, siRNA effectively reduces the total protein level of Akt1 in the cell.[6] This method allows for the assessment of the consequences of long-term loss of the protein.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and Akt1 siRNA lies in their mechanism of action, which dictates their experimental applications and the interpretation of their results.
-
This compound (Small Molecule Inhibition): This approach provides temporal control, allowing for the study of acute effects of Akt1 inhibition. The inhibitor directly interferes with the enzymatic function of the Akt1 protein. However, the potential for off-target effects on other kinases or cellular proteins is a critical consideration that requires thorough validation.[7][8]
-
Akt1 siRNA (Genetic Knockdown): This method offers high specificity for the target gene, leading to the depletion of the Akt1 protein. This is invaluable for studying the long-term consequences of protein loss, including its non-catalytic scaffolding functions.[6] However, the onset of action is slower, and there is a possibility of off-target effects due to the siRNA sequence having partial homology to other mRNAs.[9][10]
Comparative Data Summary
Table 1: Downstream Signaling Effects
This table summarizes the expected impact of both methods on key downstream targets of the Akt1 signaling pathway. The data for Akt1 siRNA is collated from published studies, while the expected effects of this compound are inferred from its high potency and the known function of other Akt inhibitors.
| Downstream Target | Expected Effect of this compound | Reported Effect of Akt1 siRNA | Reference |
| p-GSK3β (Ser9) | Decrease | Decrease | [11][12] |
| p-mTOR (Ser2448) | Decrease | Decrease | [12] |
| p-FOXO1 (Thr24) | Decrease | Decrease | [12] |
| Total Akt1 Protein | No Change | Decrease |
Table 2: Cellular Phenotype Effects
This table outlines the anticipated effects on key cellular processes based on published data for Akt1 siRNA and the expected outcomes for a potent Akt1 inhibitor like this compound.
| Cellular Phenotype | Expected Effect of this compound | Reported Effect of Akt1 siRNA | Reference |
| Cell Proliferation | Decrease | Decrease | [13][14] |
| Apoptosis | Increase | Increase | [13][15] |
| Cell Cycle | G1 Arrest | G1 Arrest | [13] |
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. scbt.com [scbt.com]
- 2. uniprot.org [uniprot.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.stanford.edu [web.stanford.edu]
- 9. arep.med.harvard.edu [arep.med.harvard.edu]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. Akt Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Akt signalling through GSK-3β, mTOR and Foxo1 is involved in human skeletal muscle hypertrophy and atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Only Akt1 Is Required for Proliferation, while Akt2 Promotes Cell Cycle Exit through p21 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
A Comparative Guide: Cross-Validation of Akt1 Inhibition by A-674563 and CRISPR-Cas9 Knockout
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key methodologies for studying the function of the serine/threonine-protein kinase Akt1: pharmacological inhibition using the selective inhibitor A-674563 and genetic ablation via CRISPR-Cas9-mediated knockout. Understanding the nuances, advantages, and limitations of each approach is critical for robust experimental design and accurate interpretation of results in drug discovery and cancer research.
Introduction: Targeting the Akt1 Signaling Pathway
The Akt1 signaling pathway is a central regulator of diverse cellular processes, including cell survival, proliferation, growth, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. Two predominant strategies for interrogating and targeting Akt1 function are the use of small molecule inhibitors and the genetic knockout of the AKT1 gene.
-
Pharmacological Inhibition: This approach utilizes molecules that bind to and inhibit the kinase activity of the Akt1 protein. This method is advantageous for its temporal control, allowing for the study of acute effects of Akt1 inhibition.
-
Genetic Knockout: This method involves the permanent disruption of the AKT1 gene, leading to a complete loss of protein expression. This provides a "clean" system to study the long-term consequences of Akt1 absence.
This guide will use the well-characterized, selective Akt1 inhibitor A-674563 as a representative pharmacological tool for comparison with CRISPR-Cas9-mediated AKT1 knockout.
Comparative Data: A-674563 vs. CRISPR-Cas9 AKT1 Knockout
The following tables summarize quantitative data on the effects of A-674563 and CRISPR-Cas9 knockout of AKT1 on key cellular processes. It is important to note that the data presented are compiled from different studies and cell lines, as direct head-to-head comparative studies are not widely available. Experimental conditions can significantly influence outcomes.
Table 1: Effect on Cell Proliferation and Viability
| Parameter | A-674563 (Pharmacological Inhibition) | CRISPR-Cas9 Knockout of AKT1 |
| Metric | IC50 / EC50 | % Reduction in Viability |
| Value | IC50 values range from 0.22 µM to 0.35 µM in various soft tissue sarcoma cell lines.[1][2] An EC50 of 0.4 µM has been reported for slowing tumor cell proliferation.[1][3][4][5][6] | The effect on proliferation can be cell-type dependent. Some studies show a significant decrease in cell numbers, while others report more nuanced effects, sometimes involving compensatory mechanisms from other Akt isoforms. |
| Assay | MTT or Alamar Blue Assay | Cell Counting, MTT Assay |
Table 2: Induction of Apoptosis
| Parameter | A-674563 (Pharmacological Inhibition) | CRISPR-Cas9 Knockout of AKT1 |
| Metric | Fold-increase in Apoptosis / % Apoptotic Cells | Fold-increase in Apoptosis / % Apoptotic Cells |
| Value | Induces apoptosis in various cancer cell lines, often in a dose-dependent manner. For example, it activates caspase-3/9 in U937 and AML progenitor cells.[1][2] | AKT1 knockout sensitizes cells to apoptotic stimuli, resulting in a 2- to 3-fold increase in DNA fragmentation compared to wild-type cells upon treatment with agents like anti-Fas or UV irradiation. |
| Assay | Annexin V/PI Staining, TUNEL Assay, Caspase Activity Assays | Annexin V/PI Staining, TUNEL Assay |
Table 3: Effect on Akt1 Signaling Pathway
| Parameter | A-674563 (Pharmacological Inhibition) | CRISPR-Cas9 Knockout of AKT1 |
| Metric | Reduction in Phosphorylation of Downstream Targets | Abolishment of Akt1 Expression and Downstream Signaling |
| Value | Dose-dependently reduces the phosphorylation of downstream Akt targets such as GSK3α/β, TSC2, and mTOR.[3] | Complete loss of Akt1 protein expression is confirmed by Western blot. This leads to a significant reduction or abolishment of phosphorylation of Akt1-specific substrates. |
| Assay | Western Blot for p-GSK3, p-TSC2, p-mTOR, etc. | Western Blot for total Akt1 and phosphorylated downstream targets. |
Visualizing the Methodologies and Pathways
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The Akt1 signaling cascade is initiated by growth factors, leading to the activation of Akt1, which in turn regulates key cellular processes like survival and proliferation.
Caption: A typical workflow for cross-validating the effects of an Akt1 inhibitor with CRISPR-Cas9 knockout involves parallel treatment and genetic modification followed by a series of phenotypic and molecular assays.
Caption: A logical comparison highlights the distinct mechanisms and outcomes of targeting Akt1 function through pharmacological inhibition versus genetic knockout.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of A-674563 or AKT1 knockout on cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment (for A-674563): Replace the medium with fresh medium containing various concentrations of A-674563 or vehicle control (DMSO). For AKT1 knockout cells, seed wild-type and knockout cells in parallel.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value for A-674563.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells following A-674563 treatment or AKT1 knockout.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with A-674563 or vehicle control, or seed wild-type and AKT1 knockout cells.
-
Cell Harvesting: After the desired incubation period, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Analysis: Determine the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Western Blot Analysis
Objective: To assess the levels of total Akt1 and the phosphorylation status of its downstream targets.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt1, anti-phospho-Akt (Ser473), anti-phospho-GSK3β, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated/knockout cells and wild-type controls on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
CRISPR-Cas9 Mediated AKT1 Knockout
Objective: To generate a stable cell line with a functional knockout of the AKT1 gene.
Materials:
-
Lentiviral or plasmid-based CRISPR-Cas9 system with an AKT1-specific single guide RNA (sgRNA)
-
Transfection reagent or lentiviral packaging plasmids
-
Puromycin or other selection antibiotic
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA target site
-
Sanger sequencing service
Procedure:
-
sgRNA Design: Design and clone an sgRNA targeting an early exon of the AKT1 gene into a Cas9 expression vector.
-
Transfection/Transduction: Transfect or transduce the target cells with the CRISPR-Cas9 construct.
-
Selection: Select for successfully transfected/transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells to establish clonal populations.
-
Validation:
-
Genomic DNA Analysis: Extract genomic DNA from the clones, PCR amplify the target region, and perform Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot: Confirm the absence of Akt1 protein expression by Western blot analysis.
-
Conclusion
Both pharmacological inhibition with A-674563 and genetic knockout via CRISPR-Cas9 are powerful tools for dissecting the role of Akt1 in cellular signaling.
-
A-674563 offers the ability to study the acute and dose-dependent effects of Akt1 inhibition, which is highly relevant for preclinical drug development. However, the potential for off-target effects must always be considered.
-
CRISPR-Cas9 knockout provides a definitive method for studying the consequences of complete Akt1 loss, avoiding the complexities of incomplete inhibition and off-target effects. However, this approach may lead to compensatory changes in the expression of other proteins, and it does not allow for the study of acute effects.
For a comprehensive understanding of Akt1 function and the potential of its therapeutic targeting, a cross-validation approach using both a selective inhibitor and genetic knockout is highly recommended. This dual strategy provides a robust framework for validating on-target effects and elucidating the complex biology of the Akt1 signaling pathway.
References
A Comparative Guide to Akt Inhibition: Akt1-IN-7 vs. Allosteric Akt Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between a representative selective allosteric Akt1 inhibitor, termed "Akt1-IN-7" for this context, and the broader class of allosteric Akt inhibitors. The information is supported by experimental data and detailed methodologies to aid in the research and development of novel cancer therapeutics.
Introduction to Akt and Its Inhibition
The serine/threonine kinase Akt (also known as Protein Kinase B) is a pivotal node in the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in a multitude of human cancers, making Akt an attractive therapeutic target.[1]
Two primary classes of Akt inhibitors have been developed: ATP-competitive inhibitors and allosteric inhibitors.[2] ATP-competitive inhibitors bind to the highly conserved ATP-binding pocket in the kinase domain, while allosteric inhibitors bind to a distinct site at the interface of the pleckstrin homology (PH) and kinase domains.[2][3] This guide focuses on the comparison of a selective allosteric inhibitor for Akt1 (represented by this compound) against the broader category of pan-allosteric Akt inhibitors.
Mechanism of Action: A Tale of Two Allosteric Approaches
Allosteric Akt inhibitors function by stabilizing an inactive conformation of the kinase, but their selectivity and specific interactions can differ.
Allosteric Akt Inhibitors (e.g., MK-2206, ARQ-092)
Pan-allosteric Akt inhibitors, such as MK-2206 and ARQ-092, bind to a hydrophobic pocket formed at the interface of the PH and kinase domains of Akt.[3] This binding event locks the kinase in a "PH-in" closed, inactive conformation.[3] This conformational lock prevents the recruitment of Akt to the plasma membrane, a critical step for its activation by upstream kinases like PDK1 and mTORC2.[3] Consequently, both the phosphorylation and the catalytic activity of Akt are inhibited.[3] Many of these inhibitors show activity against all three Akt isoforms (Akt1, Akt2, and Akt3), though with varying potencies.[4][5]
This compound: A Representative Selective Allosteric Akt1 Inhibitor
"this compound" represents a class of allosteric inhibitors designed for enhanced selectivity towards the Akt1 isoform. While pan-Akt inhibitors can be effective, isoform-selective inhibitors may offer a better therapeutic window by minimizing off-target effects associated with the inhibition of Akt2 (involved in glucose metabolism) and Akt3 (predominantly expressed in the brain).[3] The mechanism of this compound is conceptually similar to other allosteric inhibitors, involving the stabilization of the inactive "PH-in" conformation. However, its chemical structure is optimized to exploit subtle differences in the amino acid residues within the allosteric binding pocket of Akt1 compared to Akt2 and Akt3, leading to its isoform selectivity.
A new class of covalent-allosteric inhibitors, such as borussertib, achieves isoform-selectivity by irreversibly binding to non-catalytic cysteine residues within the interdomain pocket of Akt.[6][7] This covalent modification leads to a prolonged duration of action and enhanced potency.[6]
Comparative Performance Data
The following tables summarize the quantitative data for representative allosteric Akt inhibitors, highlighting the differences in potency and selectivity.
Table 1: Biochemical Potency of Allosteric Akt Inhibitors
| Inhibitor | Type | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Reference(s) |
| This compound (Representative) | Allosteric (Akt1 selective) | ~5 | >200 | >2000 | [8] |
| MK-2206 | Allosteric (Pan-Akt) | 5 | 12 | 65 | [4] |
| ARQ-092 (Miransertib) | Allosteric (Pan-Akt) | 2.7 | 14 | 8.1 | [5] |
| Borussertib | Covalent-Allosteric (Pan-Akt) | 0.8 | - | - | [9] |
| Akti-1/2 (Inhibitor VIII) | Allosteric (Akt1/2 selective) | 58 | 210 | 2119 | [8] |
Table 2: Cellular Activity of Allosteric Akt Inhibitors
| Inhibitor | Cell Line | Cancer Type | Cellular IC50 / EC50 (nM) | Reference(s) |
| MK-2206 | Multiple Breast Cancer Lines | Breast Cancer | Varies | [4] |
| ARQ-092 (Miransertib) | AN3CA | Endometrial Cancer | 191 | [10] |
| T47D | Breast Cancer | 48 | [10] | |
| ZR-75-1 | Breast Cancer | 5 | [10] | |
| Borussertib | AN3CA | Endometrial Cancer | 191 | [11] |
| T47D | Breast Cancer | 48 | [11] | |
| ZR-75-1 | Breast Cancer | 5 | [11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: The PI3K/Akt signaling pathway.
Caption: Mechanism of allosteric Akt inhibitors.
Caption: General experimental workflow for evaluating Akt inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Akt Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Akt kinase.
Materials:
-
Purified active Akt1, Akt2, or Akt3 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[4]
-
Akt substrate (e.g., GSK-3 fusion protein or a synthetic peptide)[12]
-
ATP
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent[4]
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 384-well plate, add the test inhibitor solution.
-
Add the purified Akt enzyme to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the Akt substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.[4]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.[4]
-
Luminescence is measured using a plate reader.
-
Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Western Blot Analysis for Akt Phosphorylation
This method assesses the ability of an inhibitor to block Akt signaling within a cellular context by measuring the phosphorylation status of Akt and its downstream targets.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, anti-phospho-GSK3β (Ser9), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[13]
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[13]
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Viability Assay
This assay determines the effect of the inhibitor on cell proliferation and survival.
Materials:
-
Cancer cell line
-
96-well plates
-
Test inhibitor
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Procedure (MTT Assay):
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of inhibitor concentrations for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation in viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
The choice between a selective allosteric Akt1 inhibitor like "this compound" and a pan-allosteric inhibitor depends on the specific therapeutic context. Pan-allosteric inhibitors have demonstrated broad anti-tumor activity. However, an Akt1-selective inhibitor may offer an improved safety profile by avoiding the metabolic side effects associated with Akt2 inhibition. The development of covalent-allosteric inhibitors represents a promising strategy to enhance both potency and selectivity. The experimental protocols provided in this guide offer a framework for the preclinical evaluation and comparison of these different classes of Akt inhibitors.
References
- 1. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Covalent‐Allosteric Inhibitors to Achieve Akt Isoform‐Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ATP-competitive and allosteric inhibitors induce differential conformational changes at the autoinhibitory interface of Akt1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. benchchem.com [benchchem.com]
Head-to-head comparison of Akt1-IN-7 and ipatasertib
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in cancer, promoting cell proliferation, survival, and metabolic reprogramming. Consequently, Akt has emerged as a promising target for therapeutic intervention. This guide provides a detailed head-to-head comparison of two notable Akt inhibitors: Akt1-IN-7, a potent inhibitor of Akt1, and ipatasertib (B1662790) (GDC-0068), a well-characterized pan-Akt inhibitor that has advanced to clinical trials.
Mechanism of Action
This compound is described as a potent inhibitor of Akt1.[1] While detailed mechanistic studies are not widely available in the public domain, its designation as an "inhibitor" suggests it interferes with the catalytic activity of the Akt1 isoform. The high potency indicated by its low nanomolar IC50 value points towards a targeted interaction with the kinase.
Ipatasertib , in contrast, is a highly selective, ATP-competitive pan-Akt inhibitor, targeting all three Akt isoforms (Akt1, Akt2, and Akt3).[2] By binding to the ATP-binding pocket of the Akt kinase domain, ipatasertib prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade that drives cell growth and survival.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and ipatasertib, facilitating a direct comparison of their potency.
| Parameter | This compound | Ipatasertib |
| Target(s) | Akt1 | Akt1, Akt2, Akt3 |
| IC50 (Akt1) | <15 nM | 5 nM[2] |
| IC50 (Akt2) | Data not available | 18 nM[2] |
| IC50 (Akt3) | Data not available | 8 nM[3] |
Note: The lack of publicly available IC50 data for this compound against Akt2 and Akt3 limits a full comparative assessment of its isoform selectivity.
Signaling Pathway and Inhibition
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that governs a multitude of cellular processes. Both this compound and ipatasertib exert their effects by inhibiting key kinases within this pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize Akt inhibitors like this compound and ipatasertib.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Experimental Workflow:
Detailed Methodology:
-
Reagent Preparation : Prepare serial dilutions of the test inhibitor (this compound or ipatasertib) in an appropriate buffer. Prepare solutions of the target Akt isoform, a suitable substrate peptide, and ATP.
-
Kinase Reaction : In a multi-well plate, add the kinase, substrate, and inhibitor dilutions. Initiate the reaction by adding ATP.
-
Incubation : Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
ADP Detection : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition : Measure the luminescence using a plate reader.
-
Data Analysis : Normalize the data to controls and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture by quantifying the amount of ATP, an indicator of metabolically active cells.
Experimental Workflow:
Detailed Methodology:
-
Cell Seeding : Seed a cancer cell line of interest into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of this compound or ipatasertib.
-
Incubation : Incubate the cells for a specified duration (e.g., 72 hours) under standard cell culture conditions.
-
Assay Procedure : Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization : Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.
-
Data Acquisition : Measure the luminescence using a plate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Western Blotting for Pathway Analysis
Western blotting is used to detect changes in the phosphorylation status of Akt and its downstream targets.
Detailed Methodology:
-
Cell Lysis : Treat cells with the inhibitors for various times and concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting : Block the membrane and then incubate with primary antibodies specific for total Akt, phospho-Akt (e.g., Ser473 and Thr308), and downstream targets like p-PRAS40 and p-S6.
-
Detection : Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Conclusion
This guide provides a comparative overview of this compound and ipatasertib, highlighting their mechanisms of action and potencies. Ipatasertib is a well-documented pan-Akt inhibitor with demonstrated activity against all three isoforms. This compound, on the other hand, is a potent inhibitor of Akt1, though a comprehensive selectivity profile is not yet publicly available. The choice between a pan-Akt inhibitor and an isoform-selective inhibitor depends on the specific research question and the biological context. For instance, an Akt1-selective inhibitor like this compound could be valuable for dissecting the specific roles of the Akt1 isoform in various cellular processes, potentially with a different side-effect profile compared to a pan-Akt inhibitor.[4][5] The provided experimental protocols offer a foundation for researchers to further characterize and compare these and other Akt inhibitors in their own experimental systems.
References
- 1. Selective targeting of the AKT1 (E17K) mutation: advances in precision oncology and therapeutic design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selectivity Studies and Free Energy Calculations of AKT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of AKT Inhibition in Combination with Chemotherapy: A Comparative Guide for Researchers
Disclaimer: This guide explores the efficacy of combining AKT inhibitors with chemotherapy. While the query specified "Akt1-IN-7," a comprehensive search of publicly available scientific literature and clinical trial databases did not yield specific preclinical or clinical data for this compound in combination therapy settings. Therefore, this guide focuses on the broader class of pan- and isoform-selective AKT inhibitors for which experimental data are available, using them as a proxy to illustrate the principles, potential, and challenges of this therapeutic strategy.
Introduction
The serine/threonine kinase AKT (also known as Protein Kinase B) is a central node in the phosphoinositide 3-kinase (PI3K) signaling pathway, a cascade critical for regulating cell proliferation, survival, growth, and metabolism.[1][2] Dysregulation of the PI3K/AKT pathway is one of the most common alterations in human cancers, often associated with tumor progression and resistance to conventional treatments like chemotherapy.[1][3]
Activation of AKT promotes cell survival and chemoresistance through multiple mechanisms, including the inhibition of pro-apoptotic proteins (e.g., BAD), suppression of apoptosis-inducing transcription factors (e.g., FOXO), and enhancement of DNA repair mechanisms.[1] This central role in cell survival makes AKT a highly rational target for cancer therapy. While AKT inhibitors have shown limited efficacy as monotherapies, their true potential may lie in their ability to sensitize cancer cells to the cytotoxic effects of chemotherapy.
This guide provides a comparative overview of the experimental data supporting the combination of AKT inhibitors with various chemotherapeutic agents, details common experimental protocols, and visualizes the underlying molecular pathways.
The PI3K/AKT Signaling Pathway and Therapeutic Intervention
The PI3K/AKT pathway is activated by growth factors binding to receptor tyrosine kinases (RTKs). This leads to the activation of PI3K, which phosphorylates PIP2 to PIP3. PIP3 recruits AKT to the cell membrane, where it is activated by upstream kinases like PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream targets to drive cell survival and proliferation. AKT inhibitors are designed to block this signaling cascade, thereby preventing these pro-survival signals.
Preclinical Efficacy: In Vitro Studies
Numerous studies have demonstrated that inhibiting AKT can synergistically enhance the cytotoxic effects of chemotherapy across various cancer cell lines. This sensitization often depends on the genetic background of the cancer cells.
| Cell Line | Cancer Type | Chemotherapy | AKT Inhibitor | Key Findings |
| MDA-MB-231 | Breast (TNBC) | Doxorubicin | Various AKT inhibitors | Synergistic growth inhibition observed with all tested AKT inhibitors. |
| T47D | Breast (ER+) | Doxorubicin | Two of six AKT inhibitors | Enhanced the effect of Doxorubicin. |
| MCF-7 | Breast (ER+, p53 wt) | Doxorubicin | Various AKT inhibitors | No enhancement of Doxorubicin's effects was observed. |
| A549 | Lung | Cisplatin (B142131) | AKT Inhibitor | Combination efficiently suppressed lung cancer cell growth. |
| Ovarian & Endometrial Lines | Gynecological | Doxorubicin | AZD5363 | Sensitized cells to doxorubicin, induced apoptosis, and reduced clonal replication. |
| MG-63 | Osteosarcoma | Doxorubicin | Quercetin (PI3K/Akt inhibitor) | Synergistic cytotoxicity and enhanced apoptosis. |
Representative Experimental Protocol: Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of drugs on cultured cells.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with serial dilutions of the chemotherapeutic agent (e.g., Doxorubicin) alone, the AKT inhibitor alone, and the combination of both at a fixed ratio. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Preclinical Efficacy: In Vivo Studies
Animal models, particularly xenograft studies in immunodeficient mice, provide crucial evidence for the efficacy of combination therapies in a more complex biological system.
| Animal Model | Cancer Type | Treatment Arms | Key Findings |
| Urinary Bladder Xenograft | Bladder (AKT1 & FGFR3 mutant) | AZD5363 (AKTi) alone, AZD4547 (FGFRi) alone, Combination | AKT inhibition alone was insufficient; combination with an FGFR inhibitor caused tumor regression. |
| HER2+ Tumor Xenografts | Breast/Gastric | Paclitaxel (B517696) + Trastuzumab, MK-2206 (AKTi) alone, Combination | Preclinical studies demonstrated synergy between MK-2206, paclitaxel, and trastuzumab. |
| Lung Cancer Xenograft | Lung | Cisplatin alone, AKT inhibitor alone, Combination | The combination of an AKT inhibitor and cisplatin efficiently suppressed lung cancer growth in vivo. |
Mechanisms of Synergistic Efficacy
The combination of AKT inhibitors with chemotherapy is effective due to multiple, interconnected mechanisms. Chemotherapy induces DNA damage, which should trigger apoptosis. However, cancer cells often counteract this by activating pro-survival pathways like PI3K/AKT. Adding an AKT inhibitor blocks this escape route.
Key synergistic mechanisms include:
-
Overcoming Resistance: Many tumors develop resistance to chemotherapy by upregulating the PI3K/AKT pathway. Inhibiting AKT can re-sensitize these tumors to treatment.
-
Preventing DNA Repair: Activated AKT can promote the expression and activity of DNA repair proteins like FEN1. Blocking AKT impairs the cancer cell's ability to repair the damage inflicted by chemotherapy, leading to increased cell death.
-
Promoting Apoptosis: AKT directly inhibits key components of the apoptotic machinery. By inhibiting AKT, the threshold for inducing apoptosis is lowered, allowing chemotherapy to be more effective.
Clinical Landscape
Several AKT inhibitors have been evaluated in clinical trials in combination with chemotherapy. For instance, the Phase II LOTUS trial showed that adding the AKT inhibitor ipatasertib (B1662790) to paclitaxel improved progression-free survival in patients with metastatic triple-negative breast cancer, particularly those with PIK3CA/AKT1/PTEN alterations. Similarly, a Phase Ib study found that the combination of the AKT inhibitor MK-2206 with paclitaxel and trastuzumab was safe and showed significant clinical activity in patients with advanced HER2-positive tumors.
Conclusion
The strategy of combining AKT inhibitors with conventional chemotherapy is strongly supported by a wealth of preclinical data and emerging clinical evidence. By disabling a critical pro-survival and resistance pathway, AKT inhibitors can significantly enhance the efficacy of cytotoxic agents in various cancer types. The success of this approach is often dependent on the specific genetic context of the tumor, highlighting the importance of biomarker development to identify patient populations most likely to benefit. While specific data on this compound in this context remains elusive, the broader class of AKT inhibitors represents a promising avenue for developing more effective combination cancer therapies.
References
Reproducibility of Akt1-IN-7 results across different labs
For Researchers, Scientists, and Drug Development Professionals
Understanding Akt1-IN-7
This compound is a small molecule inhibitor targeting Akt1 (also known as Protein Kinase B alpha), a key node in cellular signaling pathways that regulate cell survival, proliferation, and metabolism.[1] Dysregulation of the Akt pathway is implicated in numerous diseases, particularly cancer, making its inhibitors valuable research tools and potential therapeutic agents.[2]
Quantitative Data
The following table summarizes the known quantitative data for this compound. Researchers should aim to verify these values under their specific experimental conditions.
| Parameter | Value | Notes |
| IC50 | <15 nM | The half maximal inhibitory concentration, indicating the potency of the inhibitor in biochemical assays. This value can be influenced by ATP concentration in the assay. |
The Akt1 Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of normal cellular processes and is frequently hyperactivated in many types of cancer, promoting cell survival and proliferation.[3] Upon activation by growth factors, Phosphoinositide 3-kinase (PI3K) phosphorylates PIP2 to generate PIP3.[4] This recruits Akt to the plasma membrane where it is phosphorylated and activated by PDK1 and mTORC2.[5] Activated Akt then phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell cycle progression.[6]
Akt1 Signaling Pathway and the point of inhibition by this compound.
Experimental Protocols for Reproducible Results
To ensure that results are comparable across different laboratories, it is crucial to follow standardized experimental protocols. The lack of comparability in kinase assays is a known issue, often stemming from varied experimental setups.[7]
General Experimental Workflow
The following diagram outlines a general workflow for assessing the effect of this compound on cells.
General experimental workflow for studying the effects of this compound.
Detailed Methodologies
1. Cell Culture and Treatment
-
Cell Lines: Use well-characterized cell lines with known Akt pathway status. It is recommended to obtain cell lines from a reputable cell bank and perform regular authentication.
-
Culture Conditions: Maintain consistent culture conditions (media, supplements, temperature, CO2 levels). Document the passage number of the cells used in each experiment.
-
Inhibitor Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). Store aliquots at -80°C to avoid repeated freeze-thaw cycles. The final DMSO concentration in the cell culture medium should be kept constant across all treatments and be at a non-toxic level (typically ≤ 0.1%).
-
Treatment: Treat cells with a range of this compound concentrations to determine the dose-response relationship. Include appropriate vehicle controls in all experiments. For time-course experiments, harvest cells at multiple time points after treatment.
2. In Vitro Kinase Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified Akt1.
-
Reagents:
-
Protocol:
-
Add the kinase reaction buffer, recombinant Akt1 enzyme, and substrate peptide to the wells of a microplate.
-
Add the serially diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a constant temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either substrate phosphorylation or ADP production.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
3. Western Blot Analysis (Cellular Assay)
This assay assesses the inhibition of Akt1 signaling within a cellular context by measuring the phosphorylation of Akt and its downstream targets.
-
Cell Lysis:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[3]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[9]
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473, p-Akt Thr308) and total Akt. It is also advisable to probe for a downstream target of Akt (e.g., p-GSK3β).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
-
Best Practices for Ensuring Reproducibility
-
Detailed Record Keeping: Maintain a detailed laboratory notebook documenting all experimental parameters, including cell line passage number, reagent lot numbers, and specific instrument settings.
-
Assay Validation: Before conducting large-scale experiments, validate all assays to ensure they are robust and reproducible. This includes determining the linear range of the assay and calculating Z'-factor for high-throughput screens.[10]
-
Use of Controls: Always include positive and negative controls in every experiment. For inhibitor studies, a known active compound can serve as a positive control.
-
Statistical Analysis: Perform appropriate statistical analysis on the data from multiple independent experiments. Clearly state the statistical tests used and the significance levels.
-
Data Sharing: When publishing results, provide sufficient detail in the methods section to allow other researchers to replicate the experiments.
By adhering to these guidelines, researchers can increase the reliability and reproducibility of their findings with this compound, contributing to a more robust and comparable body of scientific knowledge.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Kinase Inhibitors: the Reality Behind the Success - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Delivery of Active AKT1 to Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt/PKB Cell Signaling Pathway—Novex® Antibodies, ELISAs, & Luminex® Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
Safety Operating Guide
Personal protective equipment for handling Akt1-IN-7
Essential Safety and Handling Guide for Akt1-IN-7
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the potent Akt1 inhibitor, this compound. Given the absence of a specific Safety Data Sheet (SDS), this document synthesizes best practices for handling potent active pharmaceutical ingredients (APIs) and small molecule kinase inhibitors to ensure a safe laboratory environment.
Compound Overview: this compound is a potent inhibitor of the Akt1 kinase, a key component in cellular signaling pathways regulating growth, proliferation, and survival. As with many kinase inhibitors, it should be handled as a potentially hazardous compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for various tasks involving this compound.[1]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Handling (Closed Container) | Safety glasses with side shields | Single pair of nitrile gloves | Laboratory coat | Not generally required |
| Weighing of Powder | Chemical splash goggles and face shield | Double-gloved with nitrile gloves | Disposable gown over laboratory coat | NIOSH-approved respirator (e.g., N95) |
| Solution Preparation | Chemical splash goggles | Double-gloved with nitrile gloves | Laboratory coat | Work in a certified chemical fume hood |
| Cell Culture and in vitro Assays | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Work in a biological safety cabinet |
| Waste Disposal | Chemical splash goggles | Double-gloved with nitrile gloves | Laboratory coat | As required by the specific disposal procedure |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is essential to ensure safety and compliance.[1]
Operational Plan:
| Step | Procedure | Key Safety Measures |
| 1. Receiving and Storage | Upon receipt, inspect the container for damage. Store in a designated, well-ventilated, and secure area away from incompatible materials. | Log the compound in the chemical inventory. |
| 2. Preparation for Use | Assemble all necessary PPE and handling equipment. Designate a specific work area, preferably a certified chemical fume hood. | Ensure spill kit is readily available. |
| 3. Weighing | Weigh the solid compound in a ventilated balance enclosure or a fume hood. Use the smallest amount necessary. | Handle gently to avoid creating dust. |
| 4. Solubilization | Slowly add the solvent to the powder. Prepare stock solutions in a fume hood. | Use appropriate solvent-resistant gloves. |
| 5. Experimental Use | Conduct all experiments involving the compound in a well-ventilated area, such as a fume hood or biological safety cabinet. | Avoid splashes and aerosol generation. |
| 6. Decontamination | Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) after use. | Dispose of cleaning materials as hazardous waste. |
Disposal Plan:
All waste generated from handling this compound should be considered hazardous.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste (contaminated PPE, weigh paper, etc.) | Labeled, sealed plastic bag within a hazardous waste container. | Dispose of according to institutional guidelines for cytotoxic or potent compound waste.[2][3] |
| Liquid Waste (unused solutions, contaminated media) | Labeled, sealed, and leak-proof hazardous waste container. | Do not dispose of down the drain. Follow institutional chemical waste procedures. |
| Sharps (needles, serological pipettes) | Puncture-resistant sharps container labeled for cytotoxic waste.[2] | Dispose of through the institutional sharps waste stream. |
| Empty Vials | Original vial, triple-rinsed with a suitable solvent. | The rinsate should be collected as hazardous liquid waste. Dispose of the vial as hazardous solid waste. |
Experimental Protocol: Safe Handling of this compound Powder
This protocol outlines the step-by-step procedure for safely weighing and preparing a stock solution of this compound.
1. Preparation: 1.1. Don all required PPE for handling potent powders as specified in the PPE table. 1.2. Prepare the designated workspace in a certified chemical fume hood. 1.3. Place a plastic-backed absorbent liner on the work surface. 1.4. Assemble all necessary equipment: analytical balance, spatulas, weigh paper, vials, and the appropriate solvent (e.g., DMSO).
2. Weighing: 2.1. Tare the analytical balance with a piece of weigh paper. 2.2. Carefully transfer a small amount of this compound powder to the weigh paper using a clean spatula. 2.3. Record the weight.
3. Solution Preparation: 3.1. Carefully fold the weigh paper and transfer the powder to an appropriately sized vial. 3.2. Using a calibrated pipette, add the calculated volume of solvent to the vial to achieve the desired stock concentration. 3.3. Cap the vial securely and vortex until the solid is completely dissolved.
4. Cleanup: 4.1. Dispose of the used weigh paper and any contaminated materials in the designated solid hazardous waste container. 4.2. Wipe down the spatula, balance, and work surface with a suitable solvent and dispose of the cleaning materials as hazardous waste. 4.3. Remove outer gloves and dispose of them in the hazardous waste container. 4.4. Remove remaining PPE and wash hands thoroughly.
Visualizing the Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
